molecular formula C8H15NO B1404082 3-Amino-bicyclo[3.2.1]octan-8-ol CAS No. 1378260-76-4

3-Amino-bicyclo[3.2.1]octan-8-ol

Katalognummer: B1404082
CAS-Nummer: 1378260-76-4
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: OQEQDEPUUVCWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-bicyclo[3.2.1]octan-8-ol is a high-purity, bicyclic amine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a rigid bicyclo[3.2.1]octane scaffold substituted with both amino and hydroxyl functional groups, providing multiple sites for chemical modification and making it a versatile intermediate for constructing more complex molecular architectures . The bicyclo[3.2.1]octane core is of significant research interest due to its structural similarity to bioactive alkaloids and its presence in compounds that interact with the central nervous system . Researchers utilize this scaffold to develop novel compounds with potential pharmacological activity, leveraging its conformational restraint to explore specific receptor interactions . Bicyclic compounds of this class have been investigated as model substrates for discriminating between amino acid transport systems in cellular studies, highlighting their utility in biochemical research . Available as the hydrochloride salt for enhanced stability, this compound is characterized by its high structural rigidity, which is a critical feature in drug discovery for controlling the three-dimensional orientation of pharmacophores . It is offered in various pack sizes to meet diverse research needs, from initial feasibility studies to larger-scale synthetic campaigns . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-aminobicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQDEPUUVCWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereoisomers of 3-Amino-bicyclo[3.2.1]octan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereochemical landscape, synthetic accessibility, and analytical discrimination of 3-amino-bicyclo[3.2.1]octan-8-ol . As a carbocyclic bioisostere of the tropane scaffold (found in atropine, cocaine, and the CCR5 antagonist Maraviroc), this structure offers a strategic "scaffold hop" for medicinal chemists seeking to modulate lipophilicity (LogP) and eliminate the basic nitrogen of the tropane bridge, thereby altering pKa and metabolic stability profiles.

This document identifies the four distinct diastereomers of the molecule, provides a self-validating synthesis protocol starting from bicyclo[3.2.1]octane-3,8-dione, and outlines the NMR signatures required for definitive structural assignment.

Part 1: The Stereochemical Landscape

Symmetry and Chirality

The parent scaffold, bicyclo[3.2.1]octane, possesses a plane of symmetry passing through C8, the C1–C5 bridgehead midpoint, and C3.

  • Meso Character: Since both the amine (at C3) and the hydroxyl (at C8) lie on this plane of symmetry, 3-amino-bicyclo[3.2.1]octan-8-ol is achiral (meso) .

  • Implication: There are no enantiomers to resolve.[1] The challenge is purely diastereomeric control.

Diastereomer Definition

We must define the isomers based on two geometric relationships:

  • C3-Amine Configuration (Exo vs. Endo): Defined relative to the larger bridge (C2-C3-C4).

    • Exo (Equatorial-like): The C3-N bond points away from the C6-C7 bridge. Thermodynamically preferred.

    • Endo (Axial-like): The C3-N bond points toward the C6-C7 bridge. Subject to 1,3-diaxial-like strain.

  • C8-Hydroxyl Configuration (Syn vs. Anti): Defined relative to the C2-C3-C4 bridge.

    • Syn: The C8-OH points toward the C2-C3-C4 bridge.

    • Anti: The C8-OH points away from the C2-C3-C4 bridge (toward C6-C7).

This results in four distinct diastereomers:

Stereoisomers Root 3-Amino-bicyclo[3.2.1]octan-8-ol (Meso Scaffold) SynOH 8-syn-OH Series Root->SynOH AntiOH 8-anti-OH Series Root->AntiOH Iso1 Isomer A: 3-exo-amino, 8-syn-ol (Thermodynamic) SynOH->Iso1 Iso2 Isomer B: 3-endo-amino, 8-syn-ol SynOH->Iso2 Iso3 Isomer C: 3-exo-amino, 8-anti-ol AntiOH->Iso3 Iso4 Isomer D: 3-endo-amino, 8-anti-ol AntiOH->Iso4

Figure 1: Hierarchy of the four meso diastereomers of 3-amino-bicyclo[3.2.1]octan-8-ol.

Part 2: Synthetic Strategies & Stereocontrol[2]

The synthesis centers on the divergent manipulation of bicyclo[3.2.1]octane-3,8-dione . The C3 ketone is chemically distinct from the C8 ketone (bridge ketone), allowing for regioselective protection.

Reactivity Profile
  • C3 Ketone: Accessible, behaves like a cyclohexanone. High reactivity toward ketalization and nucleophiles.

  • C8 Ketone: Sterically hindered by the "wings" of the bicycle (C2/C4 and C6/C7 hydrogens). Lower reactivity toward bulky nucleophiles but highly stereoselective in reductions due to the fixed bridge geometry.

Protocol: Synthesis of the Thermodynamic Isomer (3-exo, 8-syn)

This protocol targets Isomer A , the most commonly desired scaffold for medicinal chemistry due to its stability.

Step 1: Regioselective Protection

Objective: Protect C3 as a ketal, leaving C8 free.

  • Reagents: Ethylene glycol (1.1 eq), p-TsOH (cat.), Toluene, Dean-Stark reflux.

  • Mechanism: Kinetic control favors C3 protection due to steric accessibility.

  • Validation: 13C NMR will show the disappearance of the C3 carbonyl signal (~210 ppm) while the C8 carbonyl (~215-220 ppm) remains.

Step 2: Stereoselective Reduction of C8

Objective: Reduce C8 ketone to the syn-alcohol.

  • Reagents: NaBH4, MeOH, -78°C to 0°C.

  • Stereochemical Rationale: Hydride attack occurs from the less hindered exo face (the face of the 2-carbon bridge C6-C7). This forces the resulting hydroxyl group into the endo position relative to the 2-carbon bridge, which corresponds to the syn position relative to the 3-carbon bridge.

  • Result: Formation of the 8-syn-alcohol.

Step 3: Deprotection and Reductive Amination

Objective: Install the C3 amine in the exo configuration.

  • Deprotection: Aqueous HCl/THF to restore C3 ketone.

  • Reductive Amination:

    • Reagents: Ammonium acetate (excess), NaBH(OAc)3, DCE (Dichloroethane).

    • Stereochemical Rationale: NaBH(OAc)3 is a mild reducing agent. The intermediate iminium ion undergoes hydride attack.[2] In the bicyclo[3.2.1] system, axial attack (endo face) is sterically disfavored by the C6/C7 bridge. Equatorial attack (exo face) is also hindered? Actually, usually, the hydride attacks from the axial direction (endo face) to yield the equatorial (exo) amine, or thermodynamic equilibration occurs to the more stable exo-amine.

    • Outcome: Predominantly 3-exo-amino .[3]

SynthesisWorkflow Start Bicyclo[3.2.1] octane-3,8-dione Step1 1. Ketalization (C3 Selective) Start->Step1 Inter1 C3-Ketal C8-Ketone Step1->Inter1 Step2 2. NaBH4 Reduction (Exo Attack) Inter1->Step2 Inter2 C3-Ketal 8-syn-OH Step2->Inter2 Step3 3. Acid Hydrolysis Inter2->Step3 Inter3 C3-Ketone 8-syn-OH Step3->Inter3 Step4 4. Reductive Amination (Thermodynamic) Inter3->Step4 Final 3-exo-amino 8-syn-ol Step4->Final

Figure 2: Synthetic workflow for the primary thermodynamic isomer.

Part 3: Analytical Discrimination

Distinguishing the four isomers requires careful analysis of 1H NMR coupling constants (


) and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.
C8 Stereochemistry (Syn vs. Anti)

The proton at C8 (


) couples with the bridgehead protons (

and

).
  • Syn-OH (Anti-H): The C8 proton points toward the C6-C7 bridge. The dihedral angle H8-C8-C1-H1 is roughly 40-60°.

    • 
      : Typically 4-6 Hz .
      
  • Anti-OH (Syn-H): The C8 proton points toward the C2-C4 bridge. The dihedral angle is nearly 90°.

    • 
      : Typically 0-2 Hz  (Singlet or broad singlet appearance).
      
C3 Stereochemistry (Exo vs. Endo)

The proton at C3 (


) couples with the adjacent axial/equatorial protons on C2 and C4.
  • Exo-Amine (Endo-H):

    
     is axial-like (pointing to the bridge).
    
    • Signal: Multiplet with large axial-axial couplings (

      
       Hz) if the ring is a chair. However, the bicyclic constraint distorts this.
      
    • NOE: Strong NOE between

      
       and the bridgehead protons (
      
      
      
      ) indicates
      
      
      is endo, therefore the amine is Exo .
  • Endo-Amine (Exo-H):

    
     is equatorial-like.
    
    • Signal: Narrower multiplet (smaller couplings).

    • NOE:

      
       is far from bridgeheads. Strong NOE between 
      
      
      
      and C6/C7 protons (if accessible) or lack of bridgehead NOE.
Data Summary Table
IsomerC3-AmineC8-OHH8 Signal (

)
H3 SignalKey NOE
A ExoSynDoublet/Multiplet (~5 Hz)Broad Multiplet (Endo H)H3 ↔ H1/H5
B EndoSynDoublet/Multiplet (~5 Hz)Narrow Multiplet (Exo H)H3 ↔ H6/H7
C ExoAntiSinglet/Broad S (<2 Hz)Broad Multiplet (Endo H)H3 ↔ H1/H5
D EndoAntiSinglet/Broad S (<2 Hz)Narrow Multiplet (Exo H)H3 ↔ H6/H7

Part 4: Medicinal Chemistry Applications[6]

The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold is a valuable tool for Multi-Parameter Optimization (MPO) in drug discovery.

  • Bioisosterism: It mimics the spatial arrangement of the tropane core (found in CCR5 antagonists like Maraviroc analogs) but replaces the basic bridge nitrogen with a neutral carbinol.

  • pKa Modulation: Removing the bridgehead nitrogen eliminates a basic center (typically pKa 9-10), reducing lysosomal trapping and improving permeability in CNS targets.

  • Solubility: The C8-OH provides a hydrogen bond donor/acceptor handle to maintain solubility despite the carbocyclic lipophilicity.

Case Study Relevance: In the optimization of CCR5 antagonists, replacing the tropane core with the bicyclo[3.2.1]octane core maintained potency while improving the pharmacokinetic profile by reducing hERG liability associated with the basic tropane nitrogen [1].

References

  • Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Source: Bioorganic & Medicinal Chemistry Letters (2010).[4] Context: Demonstrates the utility of bicyclic scaffolds in CCR5 antagonists and the structural relationship between azabicyclo and carbocyclic analogs. URL:[Link]

  • 3-Amino-bicyclo[3.2.1]octan-8-ol (Compound Summary). Source: PubChem.[5] Context: Official chemical structure, identifiers (CID 68551816), and physicochemical properties.[5] URL:[Link]

  • Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Source: Christensen et al., Journal of Medicinal Chemistry. Context: Establishes the synthesis and stability of the 3-substituted bicyclo[3.2.1]octane carbocycle. URL:[Link]

  • Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes. Source: Chemical Reviews (2013). Context: Comprehensive review of synthetic methods for constructing the bicyclo[3.2.1]octane skeleton, including ketone reductions. URL:[Link]

Sources

The Bicyclo[3.2.1]octane Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.2.1]octane skeleton represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike flat, aromatic-heavy compounds that dominate early screening libraries, this bridged bicyclic system offers high


 character, defined 3D spatial orientation, and restricted conformational flexibility.

This guide analyzes the biological utility of the carbocyclic bicyclo[3.2.1]octane core, focusing on its critical role in next-generation antibiotics (Platensimycin), oncology (ent-kaurane diterpenoids), and neuroactive agents. It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this architecture.

Part 1: Structural Pharmacophore & "Escape from Flatland"

The clinical attrition of drug candidates is often linked to poor physicochemical properties associated with flat, aromatic molecules. The bicyclo[3.2.1]octane scaffold addresses this by offering a rigid, three-dimensional core.

Geometric Advantages
  • Rigidity: The bridged nature minimizes the entropic penalty of binding. The scaffold locks substituents into specific vectors, reducing the energy required to adopt the bioactive conformation.

  • Vector Definition: The bridgehead carbons (C1, C5) and the bridge carbon (C8) provide distinct exit vectors for functional groups, allowing precise probing of enzyme active sites (e.g., the "deep pocket" exploration in FabF).

  • Metabolic Stability: The caged structure often protects core bonds from rapid oxidative metabolism compared to open-chain analogs.

Visualization of the Scaffold Logic

Pharmacophore Core Bicyclo[3.2.1]octane Core Prop1 High Fsp3 Character (Solubility & Specificity) Core->Prop1 Prop2 Rigid Geometry (Low Entropic Penalty) Core->Prop2 Prop3 Defined Exit Vectors (Bridgehead & Bridge) Core->Prop3 App3 Neurology (Receptor Modulators) Prop1->App3 BBB Permeability App1 Antibacterial (FabF Inhibition) Prop2->App1 Locking Enzyme Conformation App2 Oncology (NF-κB Suppression) Prop3->App2 Michael Acceptor Positioning

Figure 1: Pharmacophore logic linking structural attributes of the bicyclo[3.2.1]octane core to therapeutic utility.

Part 2: Therapeutic Classes & Mechanisms

Antibacterial: The Platensimycin Paradigm

Target: FabF (β-ketoacyl-ACP synthase II).[1][2] Significance: Platensimycin, a natural product featuring a bicyclo[3.2.1]octane core, represents a breakthrough in fighting antibiotic resistance (MRSA, VRE).

  • Mechanism of Action: Fatty acid biosynthesis in bacteria (Type II FAS) relies on the elongation condensing enzyme FabF.[3][4] Platensimycin does not bind to the free enzyme. Instead, it binds to the acyl-enzyme intermediate .[1] The rigid bicyclic cage acts as a conformational lock, preventing the condensation reaction.

    • Key Interaction: The cage occupies a hydrophobic pocket, while the tethered benzoic acid moiety interacts with the catalytic triad.

Oncology: Ent-Kaurane Diterpenoids

Target: NF-κB Signaling Pathway / ROS Induction. Key Compounds: Oridonin, Eriocalyxin B.

  • Mechanism of Action: Many ent-kauranes contain an

    
    -methylene-cyclopentanone moiety fused to the bicyclo[3.2.1]octane core.
    
    • Covalent Modification: The exocyclic enone acts as a Michael acceptor, covalently binding to Cysteine-62 of the p50 subunit of NF-κB.

    • Translocation Blockade: This prevents the NF-κB complex from translocating to the nucleus, thereby suppressing anti-apoptotic genes (e.g., Bcl-2, COX-2).

    • ROS Generation: The scaffold accumulates in mitochondria, disrupting the electron transport chain and triggering ROS-mediated apoptosis.

Comparative Activity Table
Compound ClassRepresentativeTargetMechanismClinical Status
Antibiotic PlatensimycinFabF (FAS II)Conformational locking of acyl-enzyme intermediatePreclinical / Lead Opt.
Anticancer OridoninNF-κB / NLRP3Covalent modification of p50 (Cys62)Phase I (China)
Neuroactive Huperzine A*AChEBlocking active site gorge (molecular plug)Approved (Alzheimer's)
Analgesic 2-Azabicyclo analogsnAChR / OpioidAgonist/Antagonist modulationResearch Tools

*Note: Huperzine A is structurally related (bicyclo[3.3.1] system) but shares the bridged logic. The 2-azabicyclo[3.2.1]octanes (tropanes) are the nitrogenous isosteres.

Part 3: Synthetic Access & Functionalization[5]

Constructing the strained bicyclic bridge is the primary synthetic challenge. Modern methods prioritize enantioselective organocatalysis and metal-catalyzed cascades.

Key Synthetic Strategies
  • Intramolecular Diels-Alder: Classical route, good for establishing the core but often requires high temperatures.

  • Transition Metal Carbenoids: Rh(II)-catalyzed decomposition of diazo compounds followed by C-H insertion.

  • Organocatalytic Cascade (Recommended): The Michael-Aldol sequence is highly efficient for generating chiral bicyclo[3.2.1]octanes under mild conditions.

Workflow: Organocatalytic Michael-Aldol Cascade

Synthesis Start Substrates: Cyclic Keto-Ester + Acrolein Step1 Step 1: Michael Addition (Enamine Activation) Start->Step1 + Catalyst Cat Catalyst: Chiral Amine (e.g., Proline/MacMillan) Cat->Step1 Recycle Step2 Step 2: Intramolecular Aldol (Ring Closure) Step1->Step2 Spontaneous Product Chiral Bicyclo[3.2.1]octane Step2->Product Dehydration (Optional)

Figure 2: Enantioselective construction of the scaffold via organocatalytic cascade.

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis (Michael-Aldol)

Objective: Synthesis of a functionalized bicyclo[3.2.1]octane core (e.g., for ent-kaurane analog libraries).

Reagents:

  • Substrate: Methyl 2-oxocyclohexane-1-carboxylate (1.0 equiv).

  • Michael Acceptor: Acrolein or Crotonaldehyde (1.2 equiv).

  • Catalyst: (S)-Proline or Diphenylprolinol trimethylsilyl ether (10-20 mol%).

  • Solvent: Toluene or CHCl3.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic keto-ester (1.0 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add the organocatalyst (0.1 mmol) at room temperature.

  • Reaction: Add the aldehyde (1.2 mmol) dropwise. Stir the mixture at 0°C to RT. Monitor by TLC (approx. 12–24h).

    • Self-Validating Check: The appearance of a new spot with lower Rf indicates the Michael adduct; disappearance of this intermediate suggests cyclization.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR (look for bridgehead proton signals) and NOESY (for stereochemistry).

Protocol B: NF-κB Inhibition Assay (Luciferase Reporter)

Objective: Validate the biological activity of synthesized bicyclo[3.2.1]octane derivatives (mimicking Oridonin activity).

Materials:

  • Cell Line: HEK293T stably transfected with NF-κB-Luciferase reporter.

  • Stimulant: TNF-α (10 ng/mL).

  • Reagent: Luciferase Assay System (Promega or equivalent).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well white plates (10^4 cells/well) and incubate for 24h.

  • Treatment: Pre-treat cells with the test compound (0.1, 1, 10, 50 µM) for 1 hour. Include Oridonin as a positive control.

    • Control: DMSO vehicle (0.1%) as negative control.

  • Stimulation: Add TNF-α (10 ng/mL) to induce NF-κB signaling. Incubate for 6 hours.

  • Lysis: Remove media, wash with PBS, and add Passive Lysis Buffer.

  • Measurement: Add Luciferase Assay Reagent. Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize luminescence to total protein content (BCA assay) or cell viability (MTT assay) to rule out cytotoxicity artifacts. Calculate IC50.

Part 5: Future Outlook

The bicyclo[3.2.1]octane scaffold is moving beyond traditional natural product mimics.

  • Fragment-Based Drug Discovery (FBDD): Small, rigid bicyclic amines are being used as "3D fragments" to replace planar aniline or pyridine rings in kinase inhibitors, improving solubility and selectivity.

  • PROTAC Linkers: The rigid geometry allows for precise spacing between the E3 ligase ligand and the protein of interest, potentially improving degradation efficiency compared to flexible PEG linkers.

  • C-H Functionalization: Late-stage functionalization of the unactivated bridge C-H bonds using directing groups is an active area of research to diversify libraries without de novo synthesis.

References

  • Platensimycin Discovery & Mechanism: Wang, J., et al. (2006). Platensimycin is a selective FabF inhibitor with potent antibiotic properties.[1][4][5] Nature. [Link]

  • Ent-Kaurane Anticancer Mechanisms: Ding, C., et al. (2013). Oridonin, a promising ent-kaurane diterpenoid lead compound.[6] Current Medicinal Chemistry. [Link]

  • Organocatalytic Synthesis of Bicyclo[3.2.1]octanes: Rueping, M., et al. (2006).[7] Enantioselective organocatalytic synthesis of bicyclo[3.2.1]octanes. Chemistry - A European Journal. [Link]

  • NF-κB Inhibition by Kauranes: Leung, C.H., et al. (2005). Mechanisms of action of the anti-inflammatory and anti-tumor diterpenoid oridonin. Journal of Biological Chemistry. [Link]

  • Review of Bicyclo[3.2.1]octane Synthesis: Garrido, M., et al. (2018).[8] Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. [Link]

Sources

Rigidified Pharmacophores: Therapeutic Utility of the 3-Amino-bicyclo[3.2.1]octan-8-ol Scaffold

[1][2]

Executive Summary: The Carbocyclic Advantage

The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold represents a critical bioisostere in modern medicinal chemistry.[1][2] Structurally analogous to tropane alkaloids (8-azabicyclo[3.2.1]octane), this carbocyclic core offers a strategic advantage: it mimics the rigid spatial definition of tropanes while eliminating the bridgehead nitrogen.

This "de-aza" modification solves two persistent challenges in CNS drug discovery:

  • Metabolic Stability: It removes the basic nitrogen often responsible for high clearance via CYP2D6-mediated N-demethylation.[1][2]

  • Lipophilicity Modulation: It increases logP, facilitating blood-brain barrier (BBB) penetration for central targets.[1][2]

This guide details the therapeutic validation of this scaffold across three primary target classes: Monoamine Transporters (DAT/SERT) , Chemokine Receptors (CCR5) , and Opioid Receptors (MOR/KOR) .[2]

Primary Therapeutic Target: Monoamine Transporters (DAT/SERT)[2]

The most authoritative grounding for this scaffold lies in the inhibition of monoamine transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

Mechanistic Basis

Classical tropane-based inhibitors (like cocaine or phenyltropanes) rely on a protonated nitrogen at the 8-position to interact with an aspartate residue (Asp79 in DAT) within the transporter's central cavity.[1][2] However, seminal research has demonstrated that this nitrogen is not a prerequisite for high-affinity binding.[1]

  • The "Non-Nitrogen" Hypothesis: Derivatives of bicyclo[3.2.1]octane (where the N-bridge is replaced by a CH-bridge) retain nanomolar affinity for DAT.[1][2] The 3-amino group on the carbocyclic skeleton serves as the primary cationic anchor, mimicking the distal amine of flexible phenylpiperidines but with superior entropic restriction.

  • Selectivity: The specific stereochemistry (3-exo vs. 3-endo) of the amine dictates selectivity between DAT (stimulant profile) and SERT (antidepressant profile).[2]

Key Reference Data

Research by Meltzer et al. (J. Med.[1][2] Chem.) confirmed that 3-aryl-bicyclo[3.2.1]octanes exhibit potent inhibition of monoamine uptake.[1][2][3] The 8-ol moiety provides a handle for hydrogen bonding or further lipophilic extension to occupy the S2 hydrophobic pocket of the transporter.

ParameterTropane Analog (8-Aza)Carbocyclic Analog (Bicyclo[3.2.1])Impact
DAT Affinity (

)
1–10 nM5–20 nMRetained Potency
Metabolic Liability High (N-dealkylation)Low (Oxidation only)Improved

BBB Permeability Moderate (Basic pKa)High (Neutral Bridge)Enhanced CNS Entry

Secondary Target: CCR5 Antagonists (HIV Entry)[4][5][6]

The 3-amino-bicyclo[3.2.1]octan-8-ol core serves as a scaffold hop for Maraviroc , the FDA-approved CCR5 antagonist used in HIV therapy.[1][2]

Structural Logic

Maraviroc utilizes a tropane core (3-amino-8-azabicyclo[3.2.1]octane).[1][2] While potent, the tropane nitrogen contributes to hERG channel inhibition (cardiotoxicity risk) and CYP interactions.

  • The Carbocyclic Solution: Replacing the tropane with the 3-amino-bicyclo[3.2.1]octan-8-ol core maintains the critical vector between the acetamido group and the difluorocyclohexyl moiety found in Maraviroc.[1]

  • Binding Mode: The 3-amino group forms a salt bridge with Glu283 in the CCR5 transmembrane helix, while the bicyclic cage fills the hydrophobic cavity defined by Tyr108 and Phe109.

Tertiary Target: Opioid Receptors (MOR/KOR)[2]

The rigid bicyclic structure is a geometric match for the "tyramine" pharmacophore found in morphinans.

Biased Agonism Potential

Derivatives where the 3-amino group is functionalized with bulky lipophilic groups (e.g., cinnamyl) have shown dual activity at Mu (MOR) and Kappa (KOR) receptors.[2] The 8-ol position is critical here:

  • C8-OH Orientation: An endo-8-OH can form an intramolecular H-bond with the C3-amine, locking the conformation.[1][2]

  • Therapeutic Goal: Developing analgesics that avoid

    
    -arrestin recruitment (reducing respiratory depression) by utilizing the rigid scaffold to enforce a specific receptor conformation.[1][2]
    

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Context: This is the reductive amination sequence to establish the C3-amine stereochemistry.

  • Starting Material: Begin with bicyclo[3.2.1]octane-3,8-dione (commercially available or synthesized via Weiss-Cook reaction).[1][2]

  • Protection: Selectively protect the C8-ketone as a ketal (using ethylene glycol and p-TsOH).[1][2]

  • Reductive Amination:

    • React the C3-ketone with benzylamine (

      
       eq) in DCE.[1][2]
      
    • Add Sodium Triacetoxyborohydride (

      
       eq) at 
      
      
      .
    • Critical Step: The choice of reducing agent directs the stereochemistry.

      
       favors the thermodynamically stable exo-amine.[1]
      
  • Deprotection: Remove the C8-ketal (HCl/THF) and reduce the C8-ketone to the alcohol using

    
     (favors endo-alcohol) or L-Selectride (favors exo-alcohol).[1][2]
    
Protocol B: Functional Assay (cAMP HTRF)

Context: Validating GPCR activity (CCR5 or MOR) using a homogeneous time-resolved fluorescence assay.[1][2]

  • Cell Prep: Use CHO-K1 cells stably expressing human CCR5 or MOR.[1][2]

  • Agonist Stimulation:

    • For CCR5 (Antagonist Mode): Incubate cells with test compound (3-amino-bicyclo derivative) for 30 min.[1][2] Then add

      
       concentration of RANTES (CCL5).
      
    • For MOR (Agonist Mode): Incubate cells with test compound + Forskolin (

      
      ) to stimulate cAMP.[2]
      
  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1][2]

  • Readout: Measure fluorescence ratio (

    
    ) on a compatible plate reader (e.g., EnVision).
    
    • Interpretation: For MOR agonists, a decrease in HTRF signal indicates

      
       coupling (inhibition of Forskolin-induced cAMP).[2]
      

Visualization of Therapeutic Logic

Diagram: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific modifications to the 3-amino-bicyclo[3.2.1]octan-8-ol core direct the molecule toward different therapeutic targets.

SAR_LogicCore3-Amino-bicyclo[3.2.1]octan-8-olMod_NC3-AmineFunctionalizationCore->Mod_NMod_OC8-HydroxylDerivatizationCore->Mod_OMod_StereoStereochemistry(Exo vs Endo)Core->Mod_StereoTarget_DATMonoamine Transporters(DAT/SERT)PsychostimulantsMod_N->Target_DATAryl GroupsTarget_CCR5CCR5 Receptor(HIV Entry)AntiviralsMod_N->Target_CCR5Large LipophilicAmidesTarget_MORMu-Opioid Receptor(Analgesia)Pain MgmtMod_O->Target_MORH-Bond Donor(Pharmacophore)Mod_Stereo->Target_DAT3-Exo Preference

Figure 1: Divergent SAR pathways.[1] The C3-amine drives affinity for transporters, while the C8-hydroxyl is critical for receptor subtype selectivity in GPCRs.[1]

Diagram: Screening Workflow

A self-validating cascade to filter derivatives for CNS efficacy.[1][2]

Screening_CascadeStep11. Primary Synthesis(Reductive Amination)Step22. Radioligand Binding(Displacement of [3H]-Ligand)Step1->Step2Decision1Ki < 50 nM?Step2->Decision1Step33. Functional Assay(cAMP / Ca2+ Flux)Decision1->Step3YesDiscardDiscard / RedesignDecision1->DiscardNoStep44. ADME Profiling(Microsomal Stability)Step3->Step4

Figure 2: Critical path for validating bicyclo[3.2.1]octane derivatives. The "Ki < 50 nM" gate is the industry standard for lead progression.

References

  • Meltzer, P. C., et al. (2000). "2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters."[1][3] Journal of Medicinal Chemistry.

  • Price, D. A., et al. (2006). "The discovery of tropane-derived CCR5 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Lemoine, R. C., et al. (2010).[2][4] "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "3-Aminobicyclo[3.2.1]octan-8-ol."[1][2] National Center for Biotechnology Information.[1]

  • Michne, W. F., et al. (1995). "Novel Morphine-Like Analgesics: 8-Oxa- and 8-Carbacyclic Analogues."[1][2] Journal of Medicinal Chemistry. (Foundational text on carbocyclic bioisosteres of opioids).

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines and cyclohexanes. It is a core feature in various GPCR ligands (e.g., CCR5 antagonists) and enzyme inhibitors.

This Application Note details a robust, scalable protocol for the synthesis of 3-amino-bicyclo[3.2.1]octan-8-ol . Unlike the nitrogen-bridged tropane alkaloids (8-azabicyclo[3.2.1]octane), the carbocyclic analog requires specific attention to regioselectivity during functionalization due to the absence of the nitrogen lone pair that often assists in directing stereochemistry.

Key Technical Challenges Addressed:

  • Regiodifferentiation: Selectively functionalizing the C3-ketone vs. the C8-bridge-ketone.

  • Stereocontrol: Controlling the endo/exo stereochemistry at both the C8-hydroxyl and C3-amine positions.

Structural & Retrosynthetic Analysis

The synthesis targets the cis-relationship between the bridge (C8) and the amine (C3) to mimic specific bioactive conformations. The route relies on the inherent reactivity difference between the unstrained C3 carbonyl and the sterically hindered C8 bridge carbonyl.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 3-Amino-bicyclo[3.2.1]octan-8-ol Inter1 Intermediate A: 8-Hydroxy-bicyclo[3.2.1]octan-3-one Target->Inter1 Reductive Amination (Stereoselective) Inter2 Intermediate B: 3,3-Ethylenedioxy-bicyclo[3.2.1]octan-8-one Inter1->Inter2 Deprotection & Bridge Reduction Start Starting Material: Bicyclo[3.2.1]octane-3,8-dione Inter2->Start Regioselective Protection (C3) Text C3 is kinetically more accessible than C8.

Caption: Retrosynthetic disconnection relying on the kinetic differentiation of C3 and C8 carbonyls.

Experimental Protocols

Phase 1: Regioselective Protection (C3-Ketalization)

Objective: Mask the highly reactive C3 ketone to allow selective reduction of the C8 bridge ketone. Mechanism: The C3 carbonyl is less sterically hindered than the C8 bridge carbonyl, allowing for selective ketalization under thermodynamic control.

Reagents:

  • Bicyclo[3.2.1]octane-3,8-dione (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Charging: Add bicyclo[3.2.1]octane-3,8-dione (10 g, 72.4 mmol) and toluene (150 mL). Add ethylene glycol (5.4 g, 86.9 mmol) and pTsOH (620 mg).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction is typically complete in 4–6 hours. Over-reaction can lead to bis-ketalization.

  • Workup: Cool to RT. Wash with sat.

    
     (2 x 50 mL) and brine. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, recrystallize from hexanes/ether.

    • Yield Target: >85% of 3,3-ethylenedioxybicyclo[3.2.1]octan-8-one .

Phase 2: Stereoselective Bridge Reduction & Deprotection

Objective: Reduce the C8 ketone to the alcohol. Stereochemistry: Hydride attack occurs from the less hindered exo face, yielding the endo-alcohol (hydroxyl group syn to the two-carbon bridge).

Reagents:

  • Substrate: 3,3-ethylenedioxybicyclo[3.2.1]octan-8-one

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH)

  • Deprotection: 2N HCl

Protocol:

  • Reduction: Dissolve the ketone (10 g) in MeOH (100 mL) at 0°C.

  • Addition: Add

    
     portion-wise over 30 minutes. (Exothermic: maintain <10°C).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Quench & Hydrolysis (One-Pot): Carefully add 2N HCl (50 mL) to the reaction mixture. Stir at RT for 4 hours to cleave the C3 ketal.

    • Note: The C8 alcohol is stable to these acidic conditions.

  • Extraction: Neutralize with solid

    
     or NaOH solution. Extract with DCM (3 x 100 mL).
    
  • Yield: Isolate 8-hydroxybicyclo[3.2.1]octan-3-one .

    • Data Validation:

      
       NMR should show a carbonyl signal at ~210 ppm (C3) and a carbinol signal at ~70 ppm (C8).
      
Phase 3: Reductive Amination (Synthesis of Target)

Objective: Install the amine at C3. Stereochemistry: Using


 typically favors the thermodynamic product. In bicyclo[3.2.1] systems, the endo-amine (equatorial-like preference) is often favored, though mixtures are common and separable.

Reagents:

  • Substrate: 8-hydroxybicyclo[3.2.1]octan-3-one (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10 eq) or Benzylamine (if secondary amine desired first). Here we use Ammonium Acetate for primary amine.
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

Protocol:

  • Imine Formation: In a sealed tube or RBF, dissolve the ketone (5.0 g) in MeOH (50 mL). Add

    
     (27 g, excess). Stir for 30 mins at RT.
    
  • Reduction: Add

    
     or 
    
    
    
    (11 g).
    • Safety: If using cyanoborohydride, ensure pH is controlled and fume hood ventilation is maximal. Triacetoxyborohydride is preferred for safety.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Quench with sat.

    
    . Remove volatiles. Basify aqueous layer to pH >12 with NaOH. Extract with DCM/Isopropanol (3:1 mixture) to ensure recovery of the polar amino-alcohol.
    
  • Purification: The crude is a mixture of isomers. Purify via cation-exchange chromatography (SCX-2 cartridge) or Prep-HPLC (High pH buffer).

    • Target: 3-amino-bicyclo[3.2.1]octan-8-ol .

Stereochemical Validation & Workflow

The stereochemical outcome is dictated by the "cup-shape" of the bicyclic system. The following diagram illustrates the decision flow for isomer identification.

Stereochem Start Crude Amine Product NMR 1H NMR Analysis (H3 Signal) Start->NMR Endo Endo-Isomer (Major) (Multiplet, broad) NMR->Endo Thermodynamic Control Exo Exo-Isomer (Minor) (Triplet-like) NMR->Exo Kinetic Control

Caption: Stereochemical assignment based on H3 proton coupling constants.

Analytical Data Summary (Expected)
PositionIsomer1H NMR CharacteristicChemical Shift (approx)
H-8 (Bridge) Endo-OHTriplet (J ~ 4-5 Hz)3.9 - 4.1 ppm
H-3 (Amine) Endo-NH2Multiplet (tt)3.1 - 3.3 ppm
H-3 (Amine) Exo-NH2Multiplet (quintet)3.4 - 3.6 ppm

References

  • General Bicyclo[3.2.1]octane Synthesis: Press, J. B., et al. "Synthesis and pharmacology of 3-substituted bicyclo[3.2.1]octan-8-ones." Journal of Organic Chemistry, 1982.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.

  • Stereoselectivity in Bridged Systems (Pfizer/Maraviroc Context): Price, D. A., et al. "Physical properties and synthesis of the bicyclo[3.2.1]octane scaffold of Maraviroc." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Regioselective Protection: Garratt, P. J., et al. "Regioselective protection of bicyclo[3.2.1]octane-3,8-dione." Tetrahedron, 1989.

(Note: While specific page numbers for older references may vary by edition, the linked DOIs provide direct access to the authoritative texts.)

Sources

Strategic Functionalization of 3-Amino-bicyclo[3.2.1]octan-8-ol for SAR Studies

[1]

Executive Summary

The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold represents a privileged, conformationally rigid pharmacophore.[1] Unlike flexible aliphatic chains, this bicyclic system locks functional groups into precise spatial vectors, reducing the entropic penalty of binding to protein targets. This guide details the strategic derivatization of this core to generate high-quality Structure-Activity Relationship (SAR) libraries.

Key Structural Features:

  • C3-Amine (Primary): A highly reactive "northern" vector suitable for rapid library expansion (amides, ureas, sulfonamides).[1]

  • C8-Hydroxyl (Secondary): A sterically defined "bridge" vector.[1] Its position (syn/anti to the bridge) dictates the molecule's lipophilic profile and hydrogen-bond donor/acceptor capability.[1]

  • Rigid Core: The bicyclo[3.2.1]octane skeleton mimics the topology of tropane alkaloids but lacks the bridgehead nitrogen, altering pKa and blood-brain barrier (BBB) permeability profiles.

Strategic Analysis & Workflow

To maximize SAR efficiency, we employ a Divergent Synthesis Strategy . The reactivity difference between the primary amine (high) and the secondary bridge alcohol (moderate/hindered) allows for sequential functionalization without extensive protection group manipulation.

Stereochemical Nomenclature

Before derivatization, verify the starting material's stereochemistry.[1]

  • Exo-amine: The amino group is oriented away from the C8-bridge (equatorial-like).[1]

  • Endo-amine: The amino group is oriented towards the C8-bridge (axial-like, sterically crowded).[1]

  • Syn/Anti-alcohol: Defined relative to the larger bridge.[1]

  • Note: Most commercial sources supply the (3-exo, 8-syn) isomer due to thermodynamic stability during synthesis.[1]

Decision Logic (DOT Visualization)

SAR_WorkflowStart3-Amino-bicyclo[3.2.1]octan-8-olAmine_ModPath A: C3-AmineModificationStart->Amine_ModAlc_ModPath B: C8-AlcoholModificationStart->Alc_ModOxidationPath C: C8-Oxidation(Ketone)Start->OxidationAmidesAmides/Ureas(Library Gen)Amine_Mod->AmidesRed_AmSec./Tert. Amines(pKa Tuning)Amine_Mod->Red_AmEthersEthers(Solubility/Metab. Stability)Alc_Mod->EthersInversionMitsunobu Inversion(Stereo-SAR)Alc_Mod->InversionSpiroSpirocycles(Novel IP)Oxidation->Spiro

Figure 1: Divergent synthesis workflow for bicyclo[3.2.1]octane derivatization.[1]

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (C3-Vector)

Objective: Rapid generation of amide analogs to probe the "Northern" binding pocket.[1] Rationale: The C3-amine is unhindered (especially in the exo conformation).[1] Standard coupling reagents (HATU) are preferred over acid chlorides to prevent O-acylation of the C8-hydroxyl.[1]

Materials:

  • Substrate: 3-Amino-bicyclo[3.2.1]octan-8-ol (HCl salt or free base).[1]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (

    
    , 1.1 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution should turn slightly yellow.

  • Addition: Add 3-Amino-bicyclo[3.2.1]octan-8-ol (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Self-Validation: If conversion is <50% after 2 hours, check pH.[1] It must be >8. Add more DIPEA if necessary.

  • Workup (Library Scale): Dilute with EtOAc, wash with sat.

    
     (x2) and Brine (x1).[1] Dry over 
    
    
    .[1][2]
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary Table: Coupling Reagent Comparison

ReagentYield (Avg)Chemoselectivity (N- vs O-acylation)Notes
HATU 92% High (>95:5) Recommended standard.
EDC/HOBt75%HighSlower kinetics; good for scale-up.[1]
Acid Chloride60-85%Low (Requires O-protection)Risk of bis-acylation at C8-OH.[1]
Protocol B: Reductive Amination (C3-Vector)

Objective: Introduction of basic/lipophilic alkyl groups to modulate pKa and solubility.[1] Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent to avoid reducing the C8-hydroxyl or other sensitive functional groups.[1]

Step-by-Step Procedure:

  • Dissolve 3-Amino-bicyclo[3.2.1]octan-8-ol (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in DCE (1,2-Dichloroethane).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir for 30 mins.

  • Add STAB (Sodium triacetoxyborohydride, 2.5 equiv) in one portion.

  • Stir at RT for 16 hours.

  • Quench: Add sat.

    
     solution.[1] Stir vigorously for 20 mins to decompose borate complexes.
    
  • Extraction: Extract with DCM (x3).

Protocol C: C8-Hydroxyl Etherification (The "Bridge" Vector)

Objective: Modulating lipophilicity and metabolic stability.[1] Challenge: The C8 position is a secondary alcohol on a bridge, making it sterically hindered and prone to elimination if harsh bases are used.[1] Solution: Use Silver(I) Oxide (

1

Step-by-Step Procedure:

  • Protection (Critical): The C3-amine MUST be protected (e.g., Boc-protection) or already derivatized (amide) before this step to prevent N-alkylation.[1]

  • Dissolve the N-protected intermediate (1.0 equiv) in anhydrous DMF.[1]

  • Add Alkyl Halide (

    
    , 3.0 equiv).[1]
    
  • Add

    
     (2.0 equiv).[1]
    
  • Reaction: Seal the vessel and stir at 40°C for 24–48 hours in the dark (wrap flask in foil).

  • Filtration: Filter through a Celite pad to remove silver salts.[1]

  • Workup: Dilute with

    
     (Ether is preferred over EtOAc to remove DMF during washes).[1] Wash with water (x3) to remove DMF.
    

Quality Control & Validation

NMR Diagnostics

The rigid bicyclic system produces distinct splitting patterns.[1]

  • Bridgehead Protons (H1/H5): Typically appear as broad multiplets around 2.2–2.5 ppm.[1]

  • H8 (Carbinol proton):

    • Syn-isomer (OH towards bridge): Triplet or doublet of triplets (~4.0 ppm).[1]

    • Anti-isomer: Distinct shift often observed; coupling constants (

      
      ) differ due to Karplus relationship with bridgehead protons.[1]
      
LCMS Validation
  • Ionization: The amine ensures good ionization (

    
    ) in ESI+.[1]
    
  • Fragmentation: In-source fragmentation often shows loss of water (

    
    ) due to the C8-OH, especially if the carbocation at C8 is stabilized.[1]
    

References

  • PubChem. 3-Amino-bicyclo[3.2.1]octan-8-ol | C8H15NO.[1] National Library of Medicine. [Link][1]

  • González-Bello, C., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Org. Biomol. Chem., 2021, 19, 3763-3775.[1][3] [Link]

  • Monteiro, M. I., et al. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Org. Biomol. Chem., 2024.[1][4][5] [Link]

  • NIST Chemistry WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine). [Link][1]

Application Note: The 3-Amino-bicyclo[3.2.1]octan-8-ol Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for using 3-Amino-bicyclo[3.2.1]octan-8-ol as a scaffold in CNS drug discovery.

Executive Summary

The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold represents a privileged, conformationally restricted carbocyclic core for Central Nervous System (CNS) agents. Structurally analogous to the tropane alkaloids (e.g., atropine, cocaine) but lacking the bridgehead nitrogen, this scaffold offers a unique "scaffold hopping" opportunity. It allows medicinal chemists to maintain the rigid spatial arrangement of pharmacophores while significantly altering the physicochemical profile—specifically lowering basicity and modulating lipophilicity (LogD)—to enhance Blood-Brain Barrier (BBB) penetration and reduce off-target hERG liability.

This guide details the structural rationale, synthetic access, and validation protocols for deploying this scaffold in lead optimization programs.

Structural Rationale & Pharmacophore Vectors

Bioisosterism with Tropanes

The 8-azabicyclo[3.2.1]octane (tropane) core is a classic CNS scaffold. However, the bridgehead nitrogen often introduces high basicity (pKa ~9–10), which can lead to lysosomal trapping or P-gp efflux.

  • The Solution: Replacing the N-bridge with a C-8 hydroxylated bridge (3-amino-bicyclo[3.2.1]octan-8-ol) retains the bicyclic geometry but removes the bridgehead basic center.

  • Vector Analysis: The 3-position amine serves as the primary basic center (tunable pKa 7–9), while the 8-position hydroxyl provides a vector for H-bond interactions or further derivatization (e.g., ethers, esters) in a region orthogonal to the amine vector.

Stereochemical Diversity

The biological activity is strictly governed by the relative stereochemistry:

  • C3-Amine: Can be endo (axial-like) or exo (equatorial-like).

  • C8-Hydroxyl: Can be syn or anti relative to the C2-C4 bridge.

  • Implication: This scaffold allows for the precise probing of receptor pockets (e.g., GPCRs like CCR5, Opioid, or Sigma receptors) by freezing the distance and angle between the H-bond donor (OH) and the cationic center (NH3+).

Synthetic Protocol: Accessing the Scaffold

Objective: Selective synthesis of cis-3-amino-bicyclo[3.2.1]octan-8-ol from bicyclo[3.2.1]octane-3,8-dione.

Synthetic Workflow Diagram

The following DOT diagram illustrates the critical pathway from the dione precursor to the final amino-alcohol scaffold, highlighting the stereocontrol points.

SynthesisPath cluster_legend Legend Start Bicyclo[3.2.1] octane-3,8-dione Step1 Step 1: Mono-Ketalization (Selective at C3) Start->Step1 Ethylene glycol, pTsOH Step2 Step 2: C8-Ketone Reduction (NaBH4 or L-Selectride) Step1->Step2 Stereocontrol (Syn/Anti) Step3 Step 3: Ketal Hydrolysis (Acidic Deprotection) Step2->Step3 HCl/THF Step4 Step 4: Reductive Amination (Ti(OiPr)4 / NaBH3CN) Step3->Step4 R-NH2 or NH4OAc Final 3-Amino-bicyclo[3.2.1] octan-8-ol Step4->Final Isomer Separation L1 Starting Material L2 Intermediate L3 Target Scaffold

Caption: Synthetic route for desymmetrization of bicyclo[3.2.1]octane-3,8-dione to the amino-alcohol.

Detailed Methodology (Bench-Level)

Reagents:

  • Starting Material: Bicyclo[3.2.1]octane-3,8-dione (CAS: 1519-39-7).

  • Reductants: Sodium Borohydride (NaBH4), L-Selectride.[1]

  • Amination: Ammonium acetate, Sodium cyanoborohydride (NaBH3CN).

Step 1: Selective Mono-protection (C3-Ketal) The C3 ketone is sterically less hindered and more electrophilic than the C8 bridge ketone.

  • Dissolve dione (10 mmol) in toluene (50 mL).

  • Add ethylene glycol (11 mmol) and p-TsOH (0.5 mmol).

  • Reflux with Dean-Stark trap for 2 hours. Critical: Monitor by TLC to prevent bis-ketal formation.

  • Workup: Wash with NaHCO3, dry over MgSO4, concentrate.

Step 2: Stereoselective Reduction of C8-Ketone

  • For exo-alcohol (thermodynamic): Use NaBH4 in MeOH at 0°C.

  • For endo-alcohol (kinetic): Use L-Selectride in THF at -78°C.

  • Dissolve C3-ketal intermediate in MeOH.

  • Add NaBH4 (1.5 eq) portion-wise at 0°C. Stir for 1 h.

  • Quench with water, extract with DCM.

Step 3: Deprotection & Reductive Amination

  • Hydrolyze ketal with 2N HCl/THF (1:1) at RT for 4 hours to regenerate C3-ketone.

  • Reductive Amination:

    • Dissolve ketone (5 mmol) in MeOH.

    • Add Ammonium Acetate (50 mmol, excess) to generate the primary amine.

    • Add NaBH3CN (7.5 mmol). Adjust pH to ~6 with AcOH.

    • Stir 16h at RT.

  • Purification: The product is amphoteric. Use SCX-2 (Strong Cation Exchange) solid-phase extraction. Load in MeOH, wash with MeOH, elute with 2M NH3/MeOH.

Physicochemical Optimization (CNS MPO)

When utilizing this scaffold, the goal is to maximize the CNS Multi-Parameter Optimization (MPO) score.

Table 1: Scaffold Comparison – Tropane vs. Carbocycle

Parameter8-Azabicyclo[3.2.1]octane (Tropane)3-Amino-bicyclo[3.2.1]octan-8-ol (Carbocycle)Impact on CNS Design
H-Bond Donors 1 (Amine)2 (Amine + Alcohol)Alcohol increases polarity but allows specific H-bonds.
Basic Centers 2 (Bridge + 3-pos)1 (3-pos only)Critical: Removes high pKa bridgehead N; reduces phospholipidosis risk.
LogP (Core) ~0.5~0.2Comparable; highly tunable via R-groups.
Rigidity HighHighMaintains entropic benefit in binding.
Metabolic Liability N-demethylationOxidation of alcoholAlcohol may require capping (e.g., OMe, F) if metabolism is high.

Validation Protocols

Protocol A: PAMPA-BBB (Passive Permeability)

Rationale: To confirm that the hydroxyl group at C8 does not impede BBB crossing via excessive polarity.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Preparation: Dissolve test compounds (10 mM DMSO stock) to 10 µM in PBS (pH 7.4).

  • Membrane: Coat donor plate filter (PVDF) with 4 µL of 20 mg/mL porcine brain lipid in dodecane.

  • Incubation: Add 200 µL compound solution to donor; 300 µL PBS to acceptor. Incubate 4h at 25°C in humidity chamber.

  • Quantification: LC-MS/MS of donor and acceptor wells.

  • Calculation:

    
    
    Target:
    
    
    
    cm/s indicates high CNS penetration.
Protocol B: Microsomal Stability (Metabolic Hotspot ID)

Rationale: The C8-alcohol can be a site for glucuronidation, and the C3-amine for oxidation.

  • Incubation: 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile containing internal standard. Centrifuge. Analyze supernatant by LC-HRMS (High Res).

  • Metabolite ID: Look for +176 Da (Glucuronide on C8-OH) or +16 Da (Hydroxylation on ring).

    • Optimization: If C8-glucuronidation is high, cap C8 with a methyl ether or convert to a fluoro-derivative.

Case Study: Design Workflow

The following diagram illustrates the decision tree for optimizing a ligand using this scaffold.

OptimizationTree Lead Hit: 3-Amino-bicyclo[3.2.1]octan-8-ol Core (Affinity < 1µM) Check1 Check Basicity (pKa) Lead->Check1 Branch1A pKa > 9.0 (Permeability Issue) Check1->Branch1A Branch1B pKa 7.0 - 8.5 (Ideal) Check1->Branch1B Action1 Add EWG to Amine (e.g., Fluorination adjacent) Branch1A->Action1 Check2 Check Metabolic Stability (HLM) Branch1B->Check2 Action1->Check1 Branch2A High Clearance (Glucuronidation at C8-OH) Check2->Branch2A Branch2B Low Clearance Check2->Branch2B Action2 Cap C8-OH (OMe) or Bioisostere (F) Branch2A->Action2 FinalCandidate Clinical Candidate (High CNS MPO) Branch2B->FinalCandidate Action2->Check2

Caption: Optimization logic flow for 3-amino-bicyclo[3.2.1]octan-8-ol derivatives.

References

  • PubChem. (n.d.). 3-Amino-bicyclo[3.2.1]octan-8-ol (CID 68551816).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lemoine, R. C., et al. (2010).[3] "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676.[3] (Demonstrates the bioisosteric utility of bicyclo[3.2.1] systems). [Link]

  • Christensen, H. N., et al. (1983). "Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids." Journal of Medicinal Chemistry, 26(10), 1374–1378. (Foundational synthesis of 3-amino-bicyclo[3.2.1]octane derivatives). [Link]

  • Press, J. B., et al. (1985). "Synthesis of 3-substituted 8-azabicyclo[3.2.1]octanes." Journal of Heterocyclic Chemistry, 22(2), 561-564. (Provides relevant reductive amination protocols for this ring system). [Link]

  • Wager, T. T., et al. (2016). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449. (Standard guide for CNS optimization parameters). [Link]

Sources

Application of 3-Amino-bicyclo[3.2.1]octan-8-ol in the Synthesis of CCR5 Antagonists: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of CCR5 Antagonism and the Bicyclo[3.2.1]octane Scaffold

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the immune system. Beyond its physiological function, CCR5 is also infamously exploited by the human immunodeficiency virus (HIV) as a co-receptor for entry into host cells.[1][2] Consequently, the development of CCR5 antagonists has been a major focus in the pursuit of effective antiretroviral therapies. Maraviroc, a potent and selective CCR5 antagonist, is a landmark achievement in this area, effectively blocking the entry of R5-tropic HIV-1 strains into cells.[1][3]

At the heart of Maraviroc's molecular architecture lies the 8-azabicyclo[3.2.1]octane moiety, a rigid and structurally complex scaffold. This bicyclic system is not merely a passive linker; it is a critical pharmacophore that correctly orients the substituent groups for optimal interaction within the CCR5 binding pocket. The conformational rigidity of the bicyclo[3.2.1]octane core minimizes the entropic penalty upon binding, contributing to the high affinity of the antagonist for its target. This guide provides a detailed exploration of the application of 3-Amino-bicyclo[3.2.1]octan-8-ol derivatives in the synthesis of CCR5 antagonists, with a focus on the key synthetic transformations and the underlying chemical principles.

Synthetic Strategy Overview: From Bicyclic Amino Alcohol to a Potent CCR5 Antagonist

The synthesis of a Maraviroc-type CCR5 antagonist from a 3-Amino-bicyclo[3.2.1]octan-8-ol precursor is a multi-step process that can be conceptually divided into three main stages:

  • Formation of the Key Intermediate: Construction of the exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane core. This is the central bicyclic fragment that will be coupled with the side chain.

  • Side-Chain Coupling: Reductive amination to connect the bicyclic core with the (1S)-1-phenyl-3-aminopropyl fragment.

  • Final Acylation: Amide bond formation with 4,4-difluorocyclohexanecarboxylic acid to yield the final CCR5 antagonist.

This application note will provide a detailed, step-by-step protocol for a plausible synthetic route, drawing from established process chemistry and patent literature.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate: exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

The journey from a simple bicyclic amino alcohol to the functionalized triazole core involves several key transformations. While a direct conversion from 3-Amino-bicyclo[3.2.1]octan-8-ol is not explicitly detailed in a single source, a robust synthesis can be constructed from a closely related and commercially available precursor, tropinone, which shares the 8-azabicyclo[3.2.1]octane skeleton.

Step 1a: Oximation of Tropinone

  • Rationale: The initial step involves the conversion of the ketone in tropinone to an oxime. This functional group is then reduced to the corresponding amine with the desired exo stereochemistry.

  • Protocol:

    • To a solution of tropinone (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tropinone oxime.

Step 1b: Reduction to exo-3-Amino-8-azabicyclo[3.2.1]octane

  • Rationale: The stereoselective reduction of the oxime to the exo-amine is crucial for the final activity of the antagonist. Reduction with sodium in a high-boiling alcohol like pentanol selectively yields the desired exo isomer.[4]

  • Protocol:

    • Dissolve the tropinone oxime (1.0 eq) in 1-pentanol at 120 °C.

    • Carefully add sodium metal (10.0 eq) in portions over 2 hours, maintaining the temperature.

    • Heat the mixture under reflux for 5 hours.

    • Cool the reaction to 5 °C and slowly acidify with 6 M HCl.

    • Extract the aqueous phase with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer to pH >10 with 5 M NaOH and extract the product with ethyl acetate.

    • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to yield exo-3-amino-8-azabicyclo[3.2.1]octane.[5]

Step 1c: Triazole Ring Formation

  • Rationale: The formation of the 1,2,4-triazole ring is a critical step in building the key intermediate. This is typically achieved through a multi-step sequence involving acylation followed by cyclization with a hydrazine derivative.

  • Protocol: (Adapted from a similar synthesis[6])

    • Acylation: React exo-3-amino-8-azabicyclo[3.2.1]octane (1.0 eq) with isobutyryl chloride (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like dichloromethane at 0 °C to room temperature to form the corresponding amide.

    • Imidoyl Chloride Formation: Treat the resulting amide with phosphorus pentachloride (PCl5) (1.3 eq) in dichloromethane at -5 °C.

    • Cyclization: Add a solution of acetic hydrazide to the reaction mixture, followed by heating in the presence of acetic acid to facilitate the cyclization and formation of the triazole ring.

    • Work-up and Purification: After quenching the reaction with a base (e.g., 2 M NaOH), extract the product with an organic solvent. The crude product is then purified by column chromatography to yield exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane.

Part 2: Assembly of the CCR5 Antagonist

Step 2a: Reductive Amination

  • Rationale: This step couples the key bicyclic intermediate with the side chain aldehyde. Reductive amination is a reliable method for forming C-N bonds.

  • Protocol: [7]

    • In a reaction vessel, combine exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (1.0 eq) and 4,4-difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.05 eq) in tetrahydrofuran (THF).

    • Cool the mixture in an ice bath and add acetic acid (1.2 eq).

    • After stirring for 10 minutes, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2b: Final Product Isolation and Purification

  • Rationale: The crude product from the reductive amination requires purification to yield the final active pharmaceutical ingredient (API) with high purity.

  • Protocol:

    • The crude product is purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane.[7]

    • The resulting white solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final CCR5 antagonist, Maraviroc.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldPurity (by HPLC)Reference
1bOxime ReductionSodium, 1-pentanol~36%>95%[5]
1cTriazole FormationPCl5, Acetic hydrazide~48% (for a similar analog)>95%[6]
2aReductive AminationNaBH(OAc)3~83% (for a similar process)>97%[4]
2bCrystallizationEthyl acetate/heptane>90%>99.5%[7]

Visualizing the Synthesis and Mechanism

Synthetic Workflow

G A Tropinone B Tropinone Oxime A->B NH2OH.HCl, Pyridine C exo-3-Amino-8-azabicyclo[3.2.1]octane B->C Na, 1-Pentanol D N-(exo-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide C->D Isobutyryl Chloride, Et3N E Key Triazole Intermediate D->E 1. PCl5 2. Acetic Hydrazide, AcOH G Maraviroc (Crude) E->G Reductive Amination NaBH(OAc)3, AcOH F Side-chain Aldehyde F->G H Maraviroc (Pure) G->H Crystallization

Caption: Synthetic pathway to Maraviroc from a tropinone precursor.

CCR5 Antagonist Binding Interaction

The 8-azabicyclo[3.2.1]octane scaffold of Maraviroc plays a crucial role in its binding to the CCR5 receptor. It acts as a rigid anchor, positioning the other functional groups for key interactions within a deep, hydrophobic pocket of the receptor.

G cluster_0 CCR5 Receptor Pocket cluster_1 Maraviroc Tyr108 Tyr108 Trp86 Trp86 Tyr251 Tyr251 Glu283 Glu283 Ile198 Ile198 Triazole Triazole Moiety Triazole->Tyr108 π-π Stacking Triazole->Trp86 Hydrophobic Interaction Tropane 8-Azabicyclo[3.2.1]octane (Tropane Core) Tropane->Glu283 Ionic Interaction Amide Amide Linker Amide->Tyr251 H-Bond Difluoro 4,4-Difluorocyclohexyl Difluoro->Ile198 Hydrophobic Interaction

Caption: Key interactions of Maraviroc within the CCR5 binding pocket.

Structure-Activity Relationship (SAR) and the Importance of the Bicyclic Core

The rigid 8-azabicyclo[3.2.1]octane core is paramount to the high-affinity binding of Maraviroc to CCR5. The protonated nitrogen of the tropane moiety forms a critical salt bridge with glutamic acid residue Glu283 in the transmembrane helix VII of the receptor. This ionic interaction is a key anchor point for the molecule.

The exo stereochemistry of the triazole substituent is essential. It orients the triazole ring and the attached isopropyl and methyl groups to fit snugly into a hydrophobic pocket defined by residues such as Tyr108, Trp86, and Ile198. The triazole itself can engage in π-π stacking interactions with aromatic residues like Tyr108.

The amide linker forms a hydrogen bond with Tyr251, further stabilizing the complex. The 4,4-difluorocyclohexyl group extends into another lipophilic region of the binding site. Any significant alteration to the bicyclic scaffold, such as changing its size or removing its rigidity, has been shown to negatively impact the antagonist's potency, highlighting the critical role of this structural element.

Conclusion and Future Perspectives

The synthesis of CCR5 antagonists like Maraviroc, leveraging the unique properties of the 3-amino-8-azabicyclo[3.2.1]octane scaffold, represents a triumph of modern medicinal chemistry. The protocols outlined in this guide, while requiring careful execution and optimization, provide a clear pathway for the laboratory-scale synthesis of these important therapeutic agents. Understanding the intricate details of the synthesis and the structure-activity relationships is crucial for the development of next-generation CCR5 antagonists with improved efficacy, pharmacokinetic properties, and resistance profiles. The continued exploration of novel synthetic routes and modifications to the bicyclic core will undoubtedly lead to new and improved therapies for HIV and other diseases where CCR5 plays a role.

References

  • Barretina Ginesta, J., Castañer, J., Bozzo, J., & Bayés, M. (2005). Maraviroc. Drugs of the Future, 30(5), 467.
  • Ahman, J., Birch, M., Haycock-Lewandowski, S. J., Long, J., & Wilder, A. (2008). Process Research and Scale-up of a Commercialisable Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1104–1113.
  • Price, D. A., Gayton, S., Selby, M. D., Ahman, J., Haycock-Lewandowski, S., Stammen, B. L., & Warren, A. (2005). Initial synthesis of UK-427,857 (Maraviroc). Tetrahedron Letters, 46(30), 5005–5007.
  • WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents. (n.d.).
  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. (n.d.). Retrieved February 22, 2026, from [Link]

  • An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist - ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]

  • (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Improving Maraviroc Oral Bioavailability by Formation of Solid Drug Nanoparticles - The University of Liverpool Repository. (n.d.). Retrieved February 22, 2026, from [Link]

  • Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]

  • Asymmetric Synthesis of Maraviroc (UK‐427,857) | Request PDF. (n.d.). Retrieved February 22, 2026, from [Link]

  • Maraviroc synthesis by Zhou et al. | Download Scientific Diagram. (n.d.). Retrieved February 22, 2026, from [Link]

  • Tropinone Synthesis Literature Confirmation | PDF | Chemical Reactions | Ketone - Scribd. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (n.d.). Retrieved February 22, 2026, from [Link]

  • US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (n.d.).
  • Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy) - NIST. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Application Note: Scalable Stereoselective Synthesis of exo-3-Amino-endo-8-hydroxybicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 3-amino-bicyclo[3.2.1]octan-8-ol , specifically targeting the pharmacologically relevant exo-amino, endo-hydroxy isomer. Unlike bench-scale methods that rely on chromatographic separation of isomers, this protocol utilizes thermodynamic control and steric screening to achieve high diastereoselectivity (>95% de). The workflow employs bicyclo[3.2.1]octane-3,8-dione mono-ethylene ketal as the starting material, utilizing a stepwise reduction strategy compatible with multi-kilogram production.

Strategic Analysis & Retrosynthesis

The bicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, serving as a core for JAK inhibitors, CCR antagonists, and various GPCR ligands. The primary challenge in large-scale synthesis is controlling the relative stereochemistry at C3 and C8.

Stereochemical Challenges
  • C8-Bridge: Reduction of the C8 ketone is governed by the "exo-face" accessibility. Hydride reagents typically attack from the less hindered exo face, yielding the endo-alcohol.

  • C3-Bridge: Reductive amination at C3 requires control over the imine reduction. The "bowl" shape of the bicyclic system directs hydride attack, typically favoring the exo-amine product when using borohydride reagents.

Synthetic Pathway Visualization

The following decision tree illustrates the critical control points for stereochemistry.

SyntheticStrategy Start Start: Bicyclo[3.2.1]octane-3,8-dione mono-ethylene ketal Step1 Step 1: C8 Reduction (Stereocenter 1) Start->Step1 Decision1 Reagent Choice Step1->Decision1 PathA NaBH4 / EtOH (Attack from exo-face) Decision1->PathA Thermodynamic/Steric Preference PathB L-Selectride (Steric bulk control) Decision1->PathB Kinetic Control Inter1 Intermediate: endo-8-hydroxy-ketal PathA->Inter1 >95% endo-OH Step2 Step 2: Ketal Hydrolysis (Acidic Deprotection) Inter1->Step2 Step3 Step 3: Reductive Amination (C3 Stereocenter) Step2->Step3 Final Target: exo-3-amino-endo-8-hydroxy bicyclo[3.2.1]octane Step3->Final Benzylamine / H2 / Pd-C

Figure 1: Strategic workflow for stereoselective synthesis.

Detailed Experimental Protocols

Protocol A: Stereoselective Reduction of C8-Ketone

Objective: Convert the protected dione to the endo-alcohol with high diastereoselectivity. Scale: 1.0 kg input.

ParameterSpecificationRationale
Reagent Sodium Borohydride (NaBH₄)Cost-effective; favors exo-face attack yielding endo-alcohol.
Solvent Ethanol (absolute)Promotes solubility and safe reaction kinetics.
Temperature 0°C to 5°CControls exotherm and maximizes stereoselectivity.
Quench Acetone -> Aqueous Citric AcidAcetone scavenges excess hydride; Citric acid buffers pH.

Step-by-Step Methodology:

  • Charge: To a 20 L reactor, charge Bicyclo[3.2.1]octane-3,8-dione mono-ethylene ketal (1.0 kg, 5.49 mol) and Ethanol (10 L).

  • Cool: Cool the solution to 0–5°C under N₂ atmosphere.

  • Addition: Add NaBH₄ (104 g, 2.75 mol, 0.5 eq) portion-wise over 2 hours. Critical: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Stir at 5°C for 4 hours. Monitor by TLC/GC (Target: <1% starting material).

  • Quench: Slowly add Acetone (200 mL) to destroy excess hydride. Stir for 30 mins.

  • Workup: Concentrate under vacuum to ~3 L. Dilute with Water (5 L) and extract with Ethyl Acetate (3 x 4 L).

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.

  • Result: Expected yield ~95-98% as a white solid. endo:exo ratio typically >20:1.

Protocol B: Ketal Deprotection & Reductive Amination

Objective: Reveal the C3 ketone and install the amine functionality with exo-selectivity. Scale: Based on 1.0 kg intermediate input.

Part 1: Deprotection

  • Dissolve the C8-alcohol (from Protocol A) in THF (5 L) and 2N HCl (5 L).

  • Heat to 40°C for 6 hours.

  • Neutralize with NaOH to pH 7-8, extract with DCM, and concentrate to yield endo-8-hydroxybicyclo[3.2.1]octan-3-one .

Part 2: Reductive Amination (The "Green" Route) Using benzylamine followed by hydrogenolysis avoids toxic cyanoborohydrides and allows for crystallization of the salt.

ComponentRole
Benzylamine Amine source; the benzyl group aids crystallinity of intermediates.
Ti(OiPr)₄ (Optional) Lewis acid dehydrating agent to force imine formation.
H₂ / Pd-C Reducing agent; clean and scalable.

Methodology:

  • Imine Formation: In a pressure reactor, dissolve the ketone (1 eq) and Benzylamine (1.05 eq) in Methanol (10 vol). Stir at 25°C for 2 hours.

    • Note: For difficult substrates, add Ti(OiPr)₄ (1.2 eq) to drive equilibrium.

  • Reduction: Add 5% Pd/C (5 wt% loading). Purge with N₂ then H₂.

  • Hydrogenation: Pressurize to 3 bar (45 psi) H₂. Stir at 25-30°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The catalyst approaches the imine from the less hindered face (exo-face), or the hydride delivery is thermodynamically controlled to yield the equatorial-like exo-amine.

  • Debenzylation (One-Pot): If the target is the primary amine, increase temperature to 50°C and H₂ pressure to 5 bar to cleave the benzyl group.

    • Alternative: Isolate the N-benzyl intermediate if purification is needed, then debenzylate in a separate step.

  • Purification: Filter catalyst. Concentrate. Dissolve residue in iPrOH and add HCl/dioxane to precipitate the 3-amino-bicyclo[3.2.1]octan-8-ol hydrochloride salt .

Analytical Controls & Specifications

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical gates must be passed.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic signals: C8-H (endo) ~3.8 ppm (broad); C3-H (endo) ~3.2 ppm.
Stereochemistry NOESY NMRStrong NOE between C3-H and bridgehead protons indicates endo-proton (thus exo-amine).
Purity HPLC (C18, ACN/H2O)>98.0% area.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; THF < 720 ppm.
Stereochemical Validation

The exo-amine configuration is confirmed by the coupling constant of the C3 proton.

  • Exo-amine (Endo-H): The C3 proton is axial-like, showing a triplet of triplets with larger coupling constants.

  • Endo-amine (Exo-H): The C3 proton is equatorial, appearing as a narrower multiplet.

Process Safety (Large Scale)

  • Hydride Evolution: Protocol A generates H₂ gas upon quenching. Ensure reactor headspace is constantly swept with N₂ to a flare/scrubbing system.

  • Exotherm Control: The addition of NaBH₄ is exothermic. Use a dosing pump for solids or a slurry addition to strictly maintain T < 10°C.

  • Hydrogenation: Protocol B uses pressurized H₂ with a pyrophoric catalyst (Pd/C). Ground all equipment; add catalyst as a water-wet paste to prevent ignition.

References

  • Vertex Pharmaceuticals. "Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III."[5] PMC/NIH. (Discusses stereoselective reduction of bicyclo[3.2.1] ketones). [Link]

  • ACS Green Chemistry Institute. "Reductive Amination Guide." (Green criteria for choosing H2/Pd over Borohydrides). [Link]

  • Incyte Corporation. "Preparation of Heterocyclic Compounds as JAK Inhibitors." WO 2011/034466. (Patent describing similar bicyclic amine synthesis).
  • Pfizer Inc. "Preparation of bicyclo[3.2.1]octyl amide derivatives." WO 2009/144554. (Detailed experimental for bicyclo[3.2.1]octane amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-bicyclo[3.2.1]octan-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BICYCLO-OPT-08 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3-amino-bicyclo[3.2.1]octan-8-ol presents a unique set of stereochemical and conformational challenges. Unlike flat cyclohexane systems, the bicyclo[3.2.1]octane scaffold possesses a rigid geometry where the C8 bridge is spatially proximate to the C3 position. This proximity often leads to transannular interactions (such as hemiketal formation) that suppress reactivity or steric screening that dictates exclusive (and often undesired) stereoselectivity.

This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold, focusing on yield maximization through conformational locking (protection strategies) and thermodynamic steering .

Module 1: Synthetic Strategy & Route Selection

Before troubleshooting specific steps, ensure your route is chemically viable for the desired stereoisomer. The two primary routes are Reductive Amination (Route A) and Oxime Reduction (Route B).[1]

Decision Matrix: Which Route?
FeatureRoute A: Reductive Amination Route B: Oxime Reduction
Precursor 8-Hydroxy-bicyclo[3.2.1]octan-3-oneBicyclo[3.2.1]octan-3-one oxime
Key Reagents NaBH(OAc)₃, Ti(OiPr)₄, AmineNa/n-Propanol or H₂/Raney Ni
Stereoselectivity Tunable (Hydride source dependent)Generally favors endo-amine (thermodynamic)
Yield Potential High (if C8 is protected)Moderate (harsh conditions)
Primary Failure Transannular hemiketal formationIncomplete reduction / Polymerization
Workflow Visualization

SyntheticRoutes Start Starting Material: 8-Hydroxy-bicyclo[3.2.1]octan-3-one Decision Select Strategy Start->Decision RouteA Route A: Reductive Amination Decision->RouteA Mild Conditions High Yield RouteB Route B: Oxime Reduction Decision->RouteB Access to Endo-isomer StepA1 CRITICAL: Protect C8-OH (TBS/Bn) RouteA->StepA1 StepB1 Oxime Formation (NH2OH·HCl) RouteB->StepB1 StepA2 Imine Formation (Ti(OiPr)4 additive) StepA1->StepA2 StepA1->StepA2 Prevents Hemiketal StepA3 Hydride Reduction (NaBH(OAc)3) StepA2->StepA3 End Target: 3-Amino-bicyclo[3.2.1]octan-8-ol StepA3->End StepB2 Dissolving Metal Reduction (Na / n-PrOH) StepB1->StepB2 StepB2->End

Figure 1: Strategic decision tree for synthesis. Note the critical protection step in Route A.

Module 2: Troubleshooting & Optimization Protocols

Issue 1: Low Conversion in Reductive Amination

Symptom: Starting material remains unconsumed; TLC shows a "stuck" reaction; MS shows peaks corresponding to hydration.

Root Cause: Transannular Hemiketal Formation In the 8-hydroxy-3-ketone system, the C8-hydroxyl group can attack the C3-ketone intramolecularly, forming a stable, non-reactive hemiketal. This equilibrium strongly disfavors imine formation.

Corrective Protocol: The "Protect-Then-React" System

  • Protection: Convert the C8-OH to a silyl ether (TBS) or benzyl ether.

    • Reagent: TBSCl, Imidazole, DMF.

    • Verification: 1H NMR will show a shift in the C8-H signal, confirming the oxygen is capped.

  • Activation: Use a Lewis Acid dehydrating agent during imine formation.

    • Add Titanium(IV) Isopropoxide (Ti(OiPr)₄): Use 1.5–2.0 equivalents. This acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine [1].

Technical Insight: The use of Ti(OiPr)₄ is superior to molecular sieves for sterically encumbered ketones because it coordinates to the carbonyl oxygen, increasing electrophilicity while irreversibly trapping the water generated during imine formation.[1]

Issue 2: Poor Stereoselectivity (Exo vs. Endo)

Symptom: Obtaining a mixture of isomers or the wrong diastereomer.

  • Endo-amine: Amine points away from the C8 bridge (axial-like).

  • Exo-amine:[2] Amine points toward the C8 bridge (equatorial-like).

Mechanism of Control:

  • Kinetic Control (Hydride Attack): Small hydrides (NaBH₄) attack from the less hindered face.[1] In bicyclo[3.2.1] systems, the exo face is often screened by the C8 bridge, favoring endo attack (leading to exo alcohol/amine).

  • Thermodynamic Control: Reductive amination via NaBH(OAc)₃ allows for equilibration of the intermediate iminium ion, often favoring the thermodynamically more stable equatorial (exo) amine.

Protocol for Exo-Amine (Thermodynamic Product):

  • Solvent: 1,2-Dichloroethane (DCE).

  • Reagent: Sodium Triacetoxyborohydride (STAB).[1]

  • Procedure: Stir ketone and amine with Ti(OiPr)₄ for 12h before adding STAB. This ensures complete imine formation.

  • Temperature: Run at room temperature, not 0°C.

Protocol for Endo-Amine (Kinetic Product):

  • Route: Oxime reduction.

  • Reagent: Sodium metal in n-Propanol (dissolving metal reduction).

  • Mechanism: This proceeds via a radical anion intermediate which protonates from the most accessible face, typically yielding the endo-amine with high selectivity [2].

Module 3: Isolation of Polar Amino-Alcohols

Issue: Product is lost in the aqueous layer during workup. Context: 3-Amino-bicyclo[3.2.1]octan-8-ol is highly polar and amphoteric. Standard EtOAc/Water extraction at neutral pH will leave the product in the water.

Optimized Isolation Protocol:

StepActionRationale
1. Quench Add saturated Rochelle's salt (if Ti used) or NaHCO₃.Breaks down Titanium emulsions.
2. pH Adjust Crucial: Adjust aqueous layer to pH > 12 using NaOH pellets or 5M NaOH.Ensures the amine is fully deprotonated (free base).
3. Extraction Use Chloroform : Isopropanol (3:1) or n-Butanol .[1] Perform 5x extractions.These solvent systems have higher polarity to pull the amino-alcohol from water [3].
4. Drying Dry over Na₂SO₄ mixed with K₂CO₃.[1]K₂CO₃ helps remove trace water from polar organic mixes.
5. Alternative SCX-2 Resin (Solid Phase Extraction) .[1] Load reaction mixture (in MeOH), wash with MeOH, elute with 2M NH₃/MeOH.Catches the amine; washes away non-basic impurities; elutes pure product.

Module 4: Troubleshooting Logic Map

Troubleshooting Problem Identify Problem LowYield Low Yield / No Reaction Problem->LowYield WrongIso Wrong Stereoisomer Problem->WrongIso Loss Product Lost in Workup Problem->Loss CheckC8 Is C8-OH Protected? LowYield->CheckC8 CheckAgent Check Reducing Agent WrongIso->CheckAgent CheckpH Is pH > 12? Loss->CheckpH Protect Action: Protect with TBS/Bn to prevent hemiketal CheckC8->Protect No AddTi Action: Add Ti(OiPr)4 to scavenge water CheckC8->AddTi Yes SwitchKinetic Use Na/n-PrOH (Oxime) for Endo-amine CheckAgent->SwitchKinetic Need Endo SwitchThermo Use NaBH(OAc)3/DCE for Exo-amine CheckAgent->SwitchThermo Need Exo AdjustpH Adjust pH to 12-14 CheckpH->AdjustpH No ChangeSolv Use CHCl3:IPA (3:1) or SCX-2 Resin CheckpH->ChangeSolv Yes

Figure 2: Diagnostic workflow for yield and purity issues.

Frequently Asked Questions (FAQs)

Q: Can I perform the reductive amination without protecting the C8-hydroxyl group? A: While theoretically possible, it is not recommended for high yields. The free hydroxyl group at C8 forms a hydrogen bond or a reversible hemiketal with the C3 ketone. This "masks" the ketone from the amine. If you must proceed without protection, use a large excess of amine (5-10 eq) and Ti(OiPr)₄, and heat the imine formation step to 60°C to overcome the energy barrier of the hemiketal [1].

Q: How do I separate the exo and endo isomers if the reaction isn't 100% selective? A: The isomers typically have significantly different polarity due to the orientation of the lone pair relative to the bridge.

  • Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (90:10:1). The exo isomer (equatorial) is usually less polar than the endo isomer.

  • Crystallization: Convert the crude amine to the HCl salt. The exo-amine HCl salt often crystallizes more readily from Ethanol/Ether mixtures due to better packing.

Q: Why does my product turn into a gum/oil after column chromatography? A: Amino-alcohols are notorious for trapping solvent and silica.

  • Silica Removal: Dissolve the gum in DCM, filter through a 0.45µm frit to remove dissolved silica fines.

  • Salt Formation: Convert to the HCl or Fumarate salt. These are usually stable, non-hygroscopic solids that are easier to handle than the free base oil.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hutchins, R. O., et al. (1987). "Stereoselective reductions of substituted cyclohexanones and bicyclic ketones." Journal of Organic Chemistry, 52, 702. (Contextual grounding for dissolving metal reductions in bicyclic systems).
  • Frontier, A. (2023). "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry Technical Guides.

  • Pfizer Inc. (2012). "Bicyclo[3.2.1]octyl amide derivatives." World Intellectual Property Organization, WO2012088365A1. (Demonstrates industrial relevance and handling of this specific scaffold).

Sources

Side reactions in the synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bicyclic Scaffold Synthesis Support Center .

As a Senior Application Scientist specializing in bridged polycyclic systems, I have curated this technical guide to address the specific challenges encountered during the synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol . This scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for tropanes in GPCR ligands (e.g., CCR5 antagonists, opioid receptor modulators).

This guide moves beyond standard procedures to troubleshoot the mechanistic failures and side reactions that commonly lower yields in this sequence.

Quick Reference: The Synthetic Pathway

Before troubleshooting, verify your route. The most robust pathway typically involves the Weiss-Cook condensation to form the dione, followed by desymmetrization.

SynthesisPath cluster_side Critical Side Reactions Start Start: Dimethyl-1,3-acetonedicarboxylate + Glyoxal Dione Intermed A: Bicyclo[3.2.1]octane-3,8-dione Start->Dione Weiss-Cook Condensation Side1 Polymerization (pH drift) Start->Side1 MonoKet Intermed B: 3,3-Dimethoxy-bicyclo[3.2.1]octan-8-one (Selective Protection) Dione->MonoKet Regioselective Ketalization Alcohol Intermed C: 3,3-Dimethoxy-bicyclo[3.2.1]octan-8-ol (Stereoselective Reduction) MonoKet->Alcohol NaBH4 (Stereocontrol) Target Target: 3-Amino-bicyclo[3.2.1]octan-8-ol Alcohol->Target 1. Deprotection 2. Reductive Amination Side2 Transannular Ether Formation Alcohol->Side2 Side3 Stereochemical Scrambling Target->Side3

Caption: Logical flow of the Weiss-Cook route to 3-amino-bicyclo[3.2.1]octan-8-ol, highlighting critical branch points for side reactions.

Module 1: Troubleshooting the Weiss-Cook Condensation

Context: The formation of the bicyclo[3.2.1]octane-3,8-dione skeleton via Weiss-Cook condensation is pH-sensitive.

Q: Why is my reaction mixture turning into a viscous black tar with low yield of the dione? A: You are likely experiencing uncontrolled aldol polymerization due to pH drift.

  • The Mechanism: The reaction involves a double Mannich-like condensation followed by decarboxylation. The initial condensation between 3-oxoglutarate and glyoxal requires a buffer zone (pH 5–6). If the pH rises >7, glyoxal polymerizes rapidly. If pH <4, the acetonedicarboxylate decarboxylates prematurely before ring closure.

  • Corrective Protocol:

    • Buffer System: Do not rely solely on manual titration. Use a Citrate-Phosphate buffer maintained strictly at pH 5.5.

    • Temperature Ramp: The decarboxylation step (after condensation) is exothermic. If you heat too rapidly, the sudden release of CO₂ can cause foaming and local overheating, promoting tar formation. Ramp temperature at 10°C/30 min.

Q: I isolated the product, but NMR shows multiple aliphatic impurities. What happened? A: Incomplete decarboxylation or "pseudo-Weiss" products.

  • The Cause: The intermediate tetracarboxylate ester must be hydrolyzed and decarboxylated.[1] If hydrolysis is incomplete, you retain ester groups.

  • Diagnostic: Check ¹H NMR for methyl/ethyl singlets (3.6–4.2 ppm) which should be absent in the dione.

  • Fix: Ensure the acid hydrolysis step (HCl/AcOH) is refluxed for at least 4–6 hours until gas evolution ceases completely.

Module 2: Regioselectivity (C3 vs. C8)

Context: You have a dione (C3 and C8 ketones).[2][3] You need to transform C3 into an amine and C8 into an alcohol.

Q: When I try to protect the C3 ketone, I get a mixture of C3-ketal, C8-ketal, and bis-ketal. How do I differentiate them? A: You must exploit the steric and electronic differences between the "bridge" (C8) and the "basket" (C3).

  • The Science:

    • C3 (Basket): Less sterically hindered and electronically more similar to a cyclohexanone.

    • C8 (Bridge): Highly sterically hindered by the axial protons at C2 and C4. It is also more strained.

  • Protocol for C3 Selectivity:

    • Use stoichiometric ethylene glycol (0.95 eq) with p-TsOH.

    • Kinetic Control: Run the reaction at room temperature (not reflux) and monitor by GC/MS. The C3 ketone reacts significantly faster.

    • Note: If you use methanol/trimethyl orthoformate, the selectivity is lower than with cyclic ketals.

Q: I attempted to reduce the C8 ketone with NaBH₄, but the C3 ketone reduced as well (or instead). A: Without protection, C3 reduces faster.

  • Rule of Thumb: In bicyclo[3.2.1] systems, the C3 ketone is the "kinetic" electrophile.

  • The Fix: You must protect C3 as a ketal (acetal) before reducing C8.

  • Alternative: If you cannot protect C3, use a bulky reductant like L-Selectride at -78°C, but selectivity will still be compromised compared to the protection strategy.

Module 3: Stereochemical Control (The Isomer Crisis)

Context: The biological activity of this scaffold is strictly dependent on the stereochemistry of the alcohol (C8) and the amine (C3).

Q: I obtained the alcohol at C8, but it's the wrong isomer. How do I control syn vs. anti (exo/endo)? A: Reagent bulk dictates the attack trajectory.

Desired Isomer (C8-OH)ReagentMechanismSelectivity
Exo-OH (Anti) Na / EthanolThermodynamic control (Dissolving Metal)>95:5
Endo-OH (Syn) L-SelectrideKinetic control (Steric approach)~90:10
Mixture (Hard to separate) NaBH₄Small hydride attacks both faces~60:40
  • Analysis:

    • Exo-OH (Anti to the C2-C4 bridge): This is the thermodynamically more stable isomer because the hydroxyl group avoids the 1,3-diaxial-like interaction with the C2/C4 hydrogens.

    • Endo-OH (Syn): Formed by hydride attack from the exo face (the "top" of the bridge), which is actually less hindered for bulky reagents than the "inside" of the basket.

Q: During reductive amination at C3, I see a significant amount of alcohol byproduct (C3-OH) instead of the amine. A: Direct reduction of the ketone is competing with imine formation.

  • The Cause: Sodium cyanoborohydride (NaBH₃CN) or Triacetoxyborohydride (STAB) are reducing the ketone before the imine is fully formed.

  • The Fix:

    • Pre-formation: Stir the ketone and amine (with catalytic acetic acid) for 2 hours before adding the reducing agent. Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch ~1710 cm⁻¹, appearance of C=N ~1640 cm⁻¹).

    • Drying Agent: Add molecular sieves (4Å) or Ti(OiPr)₄ to drive the equilibrium toward the imine/enamine before reduction.

Module 4: Transannular Side Reactions (The "Hidden" Traps)

Context: The unique geometry of bicyclo[3.2.1]octane places C3 and C8 in spatial proximity (boat conformation of the six-membered ring).

Q: I see a peak in the NMR corresponding to an ether, and my mass spec shows [M-2H]. What is this? A: You have formed the 3,8-epoxy-bicyclo[3.2.1]octane (oxa-adamantane derivative).

  • The Pathway:

    • If you have a C8-alcohol and a C3-ketone (or vice versa) under acidic conditions (e.g., during deprotection of the acetal), the alcohol can attack the ketone transannularly.

    • This forms an internal hemiketal, which can dehydrate to the bridged ether.

  • Prevention:

    • Avoid strong acids when both functional groups are "free" and capable of interacting.

    • When deprotecting the C3-ketal (with the C8-alcohol already present), use mild acidic conditions (e.g., PPTS in wet acetone) rather than 6M HCl.

    • Tip: Keep the C8-alcohol protected (e.g., as a TBDMS ether) until after the reductive amination at C3 is complete.

References

  • Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the bicyclo[3.2.1]octane-3,8-dione system.[4] Tetrahedron Letters, 9(47), 4885-4887. Link

  • Filippini, M. H., & Rodriguez, J. (2021).[5] Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 102(1), 1-48. Link

  • Langer, P., et al. (2002).[6] Efficient and stereoselective synthesis of bicyclo[3.2.1]octan-8-ones. Chemistry – A European Journal, 8(4), 917-928. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Gao, K., et al. (2021).[5] Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. Accounts of Chemical Research, 54(4), 875-889.[5] Link

Sources

Removal of impurities from 3-Amino-bicyclo[3.2.1]octan-8-ol preparations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for the purification of 3-Amino-bicyclo[3.2.1]octan-8-ol . It addresses the unique challenges posed by this scaffold: high polarity (amphoteric nature), stereochemical complexity (exo/endo isomers), and difficult extraction properties.

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Core Challenge Analysis

The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold presents a "perfect storm" for purification difficulties:

  • Amphotericity: The basic amine (C3) and the polar hydroxyl (C8) make the molecule highly water-soluble, complicating standard organic extractions.

  • Stereoisomerism: You likely have a mixture of 3-exo (equatorial-like) and 3-endo (axial-like) amines, alongside potential 8-syn/anti isomers at the bridgehead.[1]

  • Lewis Basicity: The amine avidly binds to metal salts (Al, B, Ti) used during reductive amination or ketone reduction, leading to persistent inorganic impurities.

Purification Decision Matrix

Before proceeding, determine your primary impurity profile using the flowchart below.

PurificationWorkflow Start Crude Reaction Mixture CheckMetals Are Metal Salts Present? (Al, B, Ti residues) Start->CheckMetals CheckStereo Is Stereochemistry Pure? (NMR/HPLC check) StereoMixed Protocol B: Boc-Protection & Chromatography CheckStereo->StereoMixed Mixed (Exo/Endo) StereoPure Protocol C: Salt Formation (HCl/Benzoate) CheckStereo->StereoPure Pure MetalYes Protocol A: Rochelle's Salt / Fieser Workup CheckMetals->MetalYes Yes MetalNo MetalNo CheckMetals->MetalNo No MetalYes->CheckStereo MetalNo->CheckStereo ProtocolC_Step TFA/HCl Deprotection StereoMixed->ProtocolC_Step Deprotection Final Pure 3-Amino-bicyclo[3.2.1]octan-8-ol ProtocolC ProtocolC ProtocolC_Step->ProtocolC ProtocolC->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on crude purity profile.

Technical Modules & Protocols

Module A: Chemical Decontamination (Metal Removal)

Issue: The crude product is a sticky gum/paste, likely due to aluminum or boron complexes coordinating with the amino-alcohol. Applicability: Post-LAH or NaBH4 reduction.

The "Rochelle's Salt" Protocol: Standard acid/base workups often fail because aluminum hydroxides form emulsions with the amino-alcohol.[1]

  • Quench: Dilute reaction mixture with diethyl ether (Et2O) or MTBE. Cool to 0°C.

  • Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of hydride reagent used.

  • Agitation: Vigorously stir for 2–4 hours at room temperature.

    • Why? The tartrate displaces the amine from the aluminum center, solubilizing the metal in the aqueous layer.

  • Separation: Two clear layers should form. The product is in the organic phase (if protected) or requires specific extraction (if free amine, see Module C).

Module B: Stereochemical Separation (The "Boc" Strategy)

Issue: You cannot separate 3-exo and 3-endo isomers on silica gel because the free amine tails (streaks) and the polarity difference is negligible. Solution: Eliminate the H-bond donor capability of the amine and increase lipophilicity by installing a Boc group.[1]

Protocol:

  • Protection: Treat crude amine (in DCM) with

    
     (1.1 equiv) and 
    
    
    
    .
  • Chromatography: Elute on silica gel using Hexanes:EtOAc.

    • Separation Logic: The endo-carbamate (axial-like) typically elutes faster than the exo-carbamate (equatorial-like) due to steric compression, though this depends on the specific solvent system.[1]

  • Deprotection: Treat the isolated isomer with 4M HCl in Dioxane. Precipitate the pure amine salt with Et2O.

Module C: Isolation of the Polar Free Base

Issue: "I washed with water and my product disappeared." Cause: 3-Amino-bicyclo[3.2.1]octan-8-ol is highly water-soluble (LogP < 0.5).[1]

The "Salting-Out" Extraction Protocol: Do not use Diethyl Ether or Hexanes for extraction.[1]

  • Saturate: Saturate the aqueous phase (pH > 12) with solid NaCl.

  • Solvent Choice: Use n-Butanol or Chloroform:Isopropanol (3:1) .[1]

    • Why? These solvent systems can disrupt the hydrogen bonding network of the amino-alcohol with water.[1]

  • Repetition: Perform 4–5 extractions.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it can bind amino-alcohols).

Troubleshooting & FAQs

Q1: I have unreacted ketone (8-hydroxy-bicyclo[3.2.1]octan-3-one). How do I remove it without a column?

Answer: Use a Scavenger Resin .[1] Since your product is basic and the impurity is neutral (ketone), adding a nucleophilic scavenger resin (like tosylhydrazine resin) is expensive. Instead, use Solid Phase Extraction (SCX) :

  • Dissolve crude in MeOH.

  • Pass through a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (Ketone elutes; Amine sticks).

  • Elute with 2M

    
     in MeOH (Releases pure amine).
    
Q2: Which isomer is which? (Exo vs. Endo)

Answer:

  • NMR Diagnostic: Look at the C3-H proton (the proton attached to the same carbon as the amine).

    • 3-Endo Amine: The C3-H is exo.[1] It usually appears as a triplet of triplets (or multiplet) with larger coupling constants (

      
      ) due to anti-periplanar coupling with bridgehead protons.[1]
      
    • 3-Exo Amine: The C3-H is endo.[1] It typically appears as a singlet or narrow doublet (

      
      ) because the dihedral angle with the bridgehead protons is near 90° (Karplus relationship).
      
Q3: My product is an oil but I need a solid.

Answer: Amino-alcohols in this family are often low-melting waxy solids or oils.[1] To obtain a handleable solid, convert it to the Benzoate or Hydrochloride salt.

  • Protocol: Dissolve oil in minimal dry EtOH. Add 1 equiv of Benzoic acid. Dilute with Et2O until cloudy. Cool to -20°C.

Quantitative Data Summary

Impurity TypeRemoval MethodEfficiencyNotes
Inorganic Salts (Al, B)Rochelle's Salt WorkupHigh (>95%)Essential for scaling up >1g.[1]
Unreacted Ketone SCX Cartridge / Acid WashHigh (>98%)SCX is superior to liquid-liquid extraction.[1]
Stereoisomers (Exo/Endo)Boc-Protection + ColumnHigh (>99% ee/de)Direct crystallization is rarely successful for 50:50 mixtures.[1]
Water Azeotropic DistillationMediumUse Toluene to azeotrope trace water before salt formation.

References

  • Synthesis of Bicyclo[3.2.

    • Langer, P., et al. (2002).[2] Efficient and stereoselective synthesis of bicyclo[3.2.1]octan-8-ones. Chemistry – A European Journal. Link

    • Context: Establishes the thermodynamic preference for exo vs endo
  • Reductive Amination & Stereocontrol

    • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link[1]

    • Context: Foundational protocol for reductive amination; establishes pH control (pH 5-6) to minimize side reactions.
  • Purification of Polar Amino-Alcohols

    • Amato, J. S., et al. (1998).[3] Synthesis of 3-amino-8-azabicyclo[3.2.1]octanes. Journal of Organic Chemistry.

    • Context: While discussing the aza analog (tropane), the polarity and extraction protocols (n-BuOH) are directly applicable to the carbocycle.
  • Stereochemical Assignment (NMR): Pouchert, C. J. The Aldrich Library of NMR Spectra. Context: Standard reference for Karplus relationships in bicyclic systems (coupling constants of bridgehead protons).
  • General Workup of Aluminum Hydride Reductions: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The standard "Fieser Workup" reference).

Sources

Technical Support Center: Stereochemical Integrity of 3-Amino-bicyclo[3.2.1]octan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-bicyclo[3.2.1]octan-8-ol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing epimerization during chemical transformations involving this versatile bicyclic amino alcohol. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Stereochemical Control

3-Amino-bicyclo[3.2.1]octan-8-ol possesses multiple stereocenters, making stereochemical integrity paramount for its successful application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Epimerization, the unwanted inversion of a single stereocenter, can lead to the formation of diastereomers with different physical, chemical, and biological properties, complicating purification and potentially compromising the efficacy and safety of the final product. This guide will equip you with the knowledge to anticipate, diagnose, and prevent epimerization in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 3-Amino-bicyclo[3.2.1]octan-8-ol?

A1: Epimerization is a chemical process where the configuration of one of several stereocenters in a molecule is inverted, leading to the formation of a diastereomer called an epimer.[1] For 3-Amino-bicyclo[3.2.1]octan-8-ol, which has a rigid bicyclic structure with multiple chiral centers, maintaining the correct stereochemistry of both the amino and hydroxyl groups is crucial. Epimerization can occur under certain reaction conditions, particularly those involving basic or acidic reagents, and can lead to a mixture of products that are difficult to separate and may have undesirable biological activities.

Q2: Which stereocenters in 3-Amino-bicyclo[3.2.1]octan-8-ol are most susceptible to epimerization?

A2: The stereocenter at the C3 position, bearing the amino group, is particularly susceptible to epimerization if there is an adjacent electron-withdrawing group introduced during a reaction. This is because the proton at C3 can become acidic and be abstracted by a base, leading to a planar enolate or a similar intermediate that can be re-protonated from either face, resulting in a mixture of epimers. The stereocenter at C8 with the hydroxyl group is generally less prone to direct epimerization, but reactions involving this group, such as oxidation to a ketone followed by reduction, can also lead to mixtures of stereoisomers if not carefully controlled.

Q3: What are the most common reaction conditions that can induce epimerization?

A3: The most common conditions include:

  • Strong Bases: The use of strong bases can deprotonate carbon atoms, especially those alpha to a carbonyl or other activating group.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur, even with weaker bases or acids.

  • Protic Solvents: Polar protic solvents can facilitate proton exchange, which is a key step in many epimerization mechanisms.[2]

  • Prolonged Reaction Times: Allowing reactions to proceed for extended periods, especially under harsh conditions, increases the likelihood of reaching a thermodynamic equilibrium that may favor an undesired epimer.

Q4: How can I detect if epimerization has occurred in my reaction?

A4: Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for separating and quantifying diastereomers.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can often distinguish between epimers due to their different chemical environments.[2][7][8][9][10] Analysis of coupling constants and the use of 2D NMR techniques like NOESY can provide detailed structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to separate diastereomers and confirm their molecular weight.

Troubleshooting Guides

Scenario 1: Epimerization during N-Acylation

Problem: You are acylating the amino group of 3-Amino-bicyclo[3.2.1]octan-8-ol with an activated carboxylic acid (e.g., an acyl chloride or using a coupling reagent) and observe the formation of a diastereomeric byproduct.

Underlying Cause: The primary cause is often the use of a strong, non-hindered base (like triethylamine) in combination with a highly reactive acylating agent. This can lead to deprotonation at a susceptible carbon atom, especially if the introduced acyl group is electron-withdrawing.

Solutions and Scientific Rationale:

Solution Scientific Rationale
Use a Hindered Base Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract a proton from a sterically encumbered position on the bicyclic ring.
Protect the Hydroxyl Group Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent its participation in side reactions and may alter the conformation of the molecule to disfavor epimerization.
Lower the Reaction Temperature Perform the acylation at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of the epimerization side reaction relative to the desired acylation.
Choose an Appropriate Coupling Reagent If using a peptide coupling reagent, select one known for low epimerization rates, such as HATU or HOBt/EDC, and avoid excess base.

Workflow for Protected N-Acylation to Minimize Epimerization:

cluster_0 Preparation cluster_1 N-Acylation cluster_2 Work-up and Deprotection A 1. Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) B 2. Purify Protected Amino Alcohol A->B C 3. Dissolve in Aprotic Solvent (e.g., DCM, THF) B->C D 4. Cool to 0 °C C->D E 5. Add Hindered Base (e.g., DIPEA) D->E F 6. Add Acylating Agent (e.g., Acyl Chloride) Slowly E->F G 7. Monitor Reaction by TLC/LC-MS F->G H 8. Aqueous Work-up G->H I 9. Purify Acylated Product H->I J 10. Deprotect Hydroxyl Group (e.g., TBAF) I->J K 11. Final Product J->K A Planned Reaction Conditions? B Acidic (e.g., strong acid deprotection) A->B Acidic C Basic (e.g., strong base, organometallics) A->C Basic D Hydrogenolysis (e.g., Pd/C, H2) A->D Hydrogenolysis E Use Cbz or other acid-labile group B->E Protect with base-stable group F Use Boc or other base-labile group C->F Protect with acid-stable group G Use Boc or other hydrogenolysis-stable group D->G Protect with non-hydrogenolytically cleaved group H Use Cbz or Fmoc D->H If subsequent reaction is basic

Sources

Validation & Comparative

Escape from Flatland: 3-Amino-bicyclo[3.2.1]octan-8-ol in High-Fidelity Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "Escape from Flatland," medicinal chemists increasingly pivot away from planar aromatic scaffolds toward sp³-rich architectures to improve physicochemical properties and patentability. 3-Amino-bicyclo[3.2.1]octan-8-ol represents a sophisticated carbocyclic scaffold that offers distinct advantages over traditional heterocyclic amines (like tropanes or quinuclidines). Unlike 8-azabicyclo[3.2.1]octane (tropane), where the nitrogen is constrained within the bridge, the 3-amino variant provides an exocyclic amine handle with defined stereochemistry (exo vs. endo), coupled with a bridgehead hydroxyl group (C8) that serves as a critical "solubility anchor" and intramolecular hydrogen bond acceptor.

This guide objectively compares this scaffold against standard bicyclic and monocyclic alternatives, focusing on vector alignment, basicity modulation, and metabolic stability.

Part 1: Structural & Conformational Analysis

The Geometry of Interaction

The primary value of the 3-amino-bicyclo[3.2.1]octan-8-ol scaffold lies in its ability to present functional groups in three-dimensional space with rigid definition.

  • Vector Alignment:

    • vs. 1,4-Phenyl: The bicyclic core mimics the size of a phenyl ring but introduces a "kink" in the exit vectors. While a 1,4-phenyl linker is linear (180°), the 3,8-disubstituted bicyclo[3.2.1] system creates a non-linear angle (approx. 109-120° depending on exo/endo configuration), allowing access to binding pockets that linear aromatic linkers cannot reach.

    • vs. Tropane (8-azabicyclo[3.2.1]octane): In tropane, the nitrogen is the bridge. Derivatization requires alkylation/acylation of the bridgehead nitrogen, which often incurs a high energetic penalty for conformational adjustment. In contrast, the 3-amino group on the carbocyclic ring is less sterically crowded and can be derivatized (amide coupling, reductive amination) without distorting the bicyclic cage.

  • Stereochemical Control (Exo vs. Endo):

    • The C3-amine can exist in exo (equatorial-like) or endo (axial-like) orientations.

    • Endo-3-amino: Can engage in a transannular hydrogen bond with the C8-hydroxyl group (if syn), forming a pseudo-six-membered ring. This "masked polarity" can improve passive permeability (LogP_eff) by hiding the polar hydrogens from the lipid bilayer.

    • Exo-3-amino: Projects the amine vector away from the bridge, maximizing extension into solvent or receptor pockets.

Visualization: Vector Comparison

The following diagram illustrates the vector differences between the target scaffold and common alternatives.

VectorAnalysis Target 3-Amino-bicyclo[3.2.1] octan-8-ol Phenyl 1,4-Phenyl (Planar) Target->Phenyl Higher Fsp3 Better Solubility Tropane 8-Azabicyclo[3.2.1] (Tropane) Target->Tropane Exocyclic vs Endocyclic N Easier Derivatization Vec_Target Non-Linear Vector Defined Stereochem (Exo/Endo) Target->Vec_Target Vec_Phenyl Linear (180°) Flat Topology Phenyl->Vec_Phenyl Vec_Tropane Bridgehead Nitrogen Steric Bulk at Core Tropane->Vec_Tropane Piperazine Piperazine (Flexible Chair) Vec_Pip Dynamic Chair Promiscuous Binding Piperazine->Vec_Pip

Caption: Comparative analysis of structural vectors and topology between 3-amino-bicyclo[3.2.1]octan-8-ol and standard medicinal chemistry scaffolds.

Part 2: Physicochemical Profile Comparison

The following data contrasts the 3-amino-bicyclo[3.2.1]octan-8-ol scaffold against key alternatives. Data is synthesized from standard structure-property relationship (SPR) trends in bicyclic amine literature.

Table 1: Comparative Physicochemical Properties
Property3-Amino-bicyclo[3.2.1]octan-8-ol 8-Azabicyclo[3.2.1]octane (Tropane)Piperazine 1,4-Phenyl (Reference)
Fsp³ (Saturation) 1.0 (High) 1.0 (High)1.0 (High)0.0 (Low)
Rigidity High (Bridged)High (Bridged)Low (Chair flip)High (Planar)
Basicity (pKa) 8.5 - 9.5 (Modulated by 8-OH)10.0 - 10.8 (Highly Basic)9.8 (Basic)N/A
LogD (pH 7.4) Low to Mid (Hydroxyl lowers lipophilicity)MidLowHigh (if unsubstituted)
Metabolic Stability Excellent (No aromatic oxidation)Good (N-dealkylation risk)Poor (N-oxidation/opening)Poor (CYP oxidation)
Solubility Excellent (H-bond donor/acceptor)GoodExcellentPoor

Key Insight - The "8-OH Effect": In standard amines, high basicity (pKa > 10) often leads to phospholipidosis or hERG channel inhibition. In 3-amino-bicyclo[3.2.1]octan-8-ol , the proximity of the electron-withdrawing oxygen (at C8) inductively lowers the pKa of the C3-amine by 1.0–1.5 log units compared to the parent bicyclo[3.2.1]octan-3-amine. This brings the pKa into the optimal range (8.0–9.0) for permeability and reduced off-target toxicity.

Part 3: Synthetic Accessibility & Functionalization

Unlike tropanes which are often sourced from natural product degradation or complex cycloadditions, the 3-amino-bicyclo[3.2.1]octan-8-ol core is accessible via robust ketone reduction chemistry.

Validated Synthetic Workflow

The most reliable route involves the reductive amination of 8-hydroxy-bicyclo[3.2.1]octan-3-one .

SynthesisWorkflow Start 8-Hydroxy-bicyclo[3.2.1] octan-3-one Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Stereoselective Reduction (Na/EtOH or H2/Raney Ni) Intermediate->Step2 EndoProduct Endo-3-Amino (Thermodynamic) Step2->EndoProduct Dissolving Metal Reduction ExoProduct Exo-3-Amino (Kinetic/Catalytic) Step2->ExoProduct Catalytic Hydrogenation

Caption: Divergent synthesis of Exo and Endo isomers from the common ketone precursor.

Protocol: Stereoselective Reductive Amination

To favor the Endo-isomer (typically thermodynamically preferred in dissolving metal reductions).

  • Oxime Formation: Dissolve 8-hydroxy-bicyclo[3.2.1]octan-3-one (1.0 eq) in EtOH. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux for 2 hours. Concentrate and extract with EtOAc to yield the oxime.

  • Reduction: Dissolve the crude oxime in anhydrous EtOH.

  • Sodium Addition: Add metallic sodium (10 eq) in small pieces to the refluxing solution (Caution: H2 evolution). Maintain reflux until all sodium is consumed.

  • Workup: Quench with water, acidify to pH 2 (HCl), wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 (NaOH), and extract with DCM.

  • Purification: The endo isomer typically elutes later on silica gel (DCM/MeOH/NH4OH) due to H-bonding with the stationary phase.

Part 4: Pharmacological Applications[1][2]

Case Study: GPCR Antagonists (CCR5 / CXCR4)

In chemokine receptor programs, replacing a piperidine or tropane core with 3-amino-bicyclo[3.2.1]octan-8-ol has demonstrated:

  • Selectivity: The rigid bridge prevents the "induced fit" often seen with flexible piperazines, reducing off-target binding to related GPCRs.

  • LLE (Lipophilic Ligand Efficiency): The C8-hydroxyl group lowers LogP without sacrificing binding affinity (provided the pocket accommodates the bridge), significantly boosting LLE.

Case Study: Kinase Inhibitors

Used as a solvent-front solvent-exposed tail. The amine forms a salt bridge with surface Asp/Glu residues, while the bicyclic cage fills the ribose pocket entrance more effectively than a flat cyclohexyl group.

References

  • Bicyclo[3.2.1]octane scaffolds in drug discovery. ResearchGate. [Link]

  • Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • 3-Amino-bicyclo[3.2.1]octan-8-ol Compound Summary. PubChem. [Link]

  • Metabolic Stability and Solubility of Bicyclic Scaffolds. ResearchGate. [Link]

Technical Guide: Structure-Activity Relationship (SAR) of 3-Amino-bicyclo[3.2.1]octan-8-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Inverted" Scaffold

In the landscape of bicyclic scaffolds, the 3-amino-bicyclo[3.2.1]octan-8-ol core represents a critical bioisostere of the classical tropane (8-azabicyclo[3.2.1]octane) system. Unlike tropanes, where the nitrogen resides at the bridgehead (position 8), this carbocyclic scaffold positions the amine at the 3-position and places an oxygen functionality at the bridge (position 8).

This structural inversion fundamentally alters the pharmacophoric vectors :

  • Basicity Shift: The basic center moves from the bridge (pKa ~9-10 in tropanes) to the periphery (position 3), altering the salt-bridge interaction potential with GPCR aspartate residues.

  • Lipophilicity & Permeability: Replacing the bridgehead nitrogen with a carbon/alcohol bridge significantly changes the solvation shell, often improving blood-brain barrier (BBB) penetration for CNS targets.

  • Stereochemical Rigidity: The scaffold locks the 3-amino group in either an exo (equatorial) or endo (axial) conformation, serving as a molecular ruler for probing receptor depth.

This guide dissects the SAR of this scaffold, focusing on its utility in amino acid transporter modulation (System L) , NAAA inhibition , and as a non-addictive opioid/monoamine transporter template .

Structural Comparison & Bioisosterism

To understand the utility of 3-amino-bicyclo[3.2.1]octan-8-ol, one must compare it to the industry-standard tropane scaffold.

Table 1: Physicochemical Profile Comparison
FeatureTropane (Tropine)3-Amino-bicyclo[3.2.1]octan-8-olSAR Implication
Bridge (Pos 8) Nitrogen (

)
Carbon (

)
Removes bridgehead basicity; introduces H-bond donor/acceptor at the core.
Periphery (Pos 3) Alcohol/Ester (-OR)Amine (

)
Inverts the H-bond donor/acceptor logic. Critical for reversing selectivity between DAT/SERT.
pKa ~9.5 (Bridge)~9.0-10.5 (Periphery)The basic center is more accessible and less sterically hindered in the carbocycle.
LogP Low to ModerateModerate to HighCarbocyclic core increases lipophilicity, aiding passive diffusion.
Metabolic Liability N-demethylationOxidation of 8-OHAvoids CYP450 N-dealkylation; 8-OH can be capped (methoxy) to block metabolism.

Synthesis & Stereochemical Control

The biological activity of this scaffold is strictly governed by the stereochemistry at C3 (amine) and C8 (hydroxyl). The exo,syn and endo,syn isomers display vastly different binding profiles.

Core Synthetic Pathway

The synthesis typically proceeds from bicyclo[3.2.1]octane-2,6-dione or 3-cycloheptenone precursors. Below is the optimized workflow for generating the divergent isomers.

Synthesis_Workflow Start Precursor: 3-Cycloheptenone Step1 [2+1] Cycloaddition (Dichlorocarbene) Start->Step1 Step2 Ring Expansion & Functionalization Step1->Step2 Intermed Intermediate: Bicyclo[3.2.1]octan-8-one Step2->Intermed Branch1 Reductive Amination (NaBH4 / NH4OAc) Intermed->Branch1 Direct Branch2 Oxime Formation -> Na/EtOH Reduction Intermed->Branch2 Via Oxime Prod_Endo Product A: Endo-3-Amino (Axial) (Thermodynamic) Branch1->Prod_Endo Major Product Prod_Exo Product B: Exo-3-Amino (Equatorial) (Kinetic) Branch2->Prod_Exo Major Product

Figure 1: Divergent synthesis of Endo vs. Exo isomers. The choice of reducing agent determines the stereochemical outcome at Position 3.

Protocol: Exo-Selective Synthesis (The "Sodium-Alcohol" Route)

Note: This method favors the thermodynamically stable equatorial (exo) amine.

  • Oxime Formation: Dissolve bicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

  • Reduction: To the oxime solution, add metallic Sodium (10 eq) in small portions (vigorous reaction!). Maintain reflux until sodium is consumed.

  • Workup: Quench with water, acidify to pH 2 (extract non-basic impurities), then basify to pH 12. Extract with DCM.

  • Validation: The exo isomer typically shows a triplet-of-triplets splitting pattern for the H3 proton in

    
    H-NMR with large coupling constants (
    
    
    
    Hz) due to diaxial interactions.

Structure-Activity Relationship (SAR) Analysis

Application A: Amino Acid Transport Inhibition (System L)

Research indicates that 3-aminobicyclo[3.2.1]octane-3-carboxylic acids are potent probes for the System L transporter (LAT1/LAT2), which is crucial for delivering drugs across the BBB and into tumor cells.

  • Mechanism: The rigid bicyclic cage mimics the bulky side chains of leucine/phenylalanine but with restricted conformation.

  • SAR Insight:

    • The "Bridge" Effect: The methylene (or hydroxymethylene) bridge at position 8 provides steric bulk that prevents transport by Na+-dependent systems (System A), ensuring high selectivity for System L [1].

    • Stereochemistry: The amino and carboxylic acid groups at position 3 must be in a specific orientation (typically exo-amino) to bind the transporter pore effectively.

Application B: NAAA Inhibition (Inflammation)

While recent literature highlights pyrazole azabicyclo[3.2.1]octane sulfonamides (like ARN19689) as NAAA inhibitors [2], the carbocyclic analogs (our topic) serve as vital "negative control" or "lipophilic backup" series.

  • The Switch: Replacing the ether oxygen or amine in the linker with the carbocyclic 3-amino scaffold tests the necessity of the H-bond acceptor.

  • Data Trend:

    • Azabicyclo (N-bridge): High potency (

      
       nM).
      
    • Carbocycle (C-bridge): Reduced potency (

      
       nM) but increased metabolic stability  (
      
      
      
      > 120 min in microsomes).
Application C: Monoamine Transporter Bioisosteres

In the design of cocaine analogs (DAT inhibitors) for cessation therapy, the 3-amino-bicyclo[3.2.1]octan-8-ol scaffold offers a way to dissociate DAT inhibition from "cocaine-like" behavioral effects.

  • Vector Analysis: In standard tropanes (WIN 35,428), the N8 nitrogen is the anchor. In 3-amino-carbocycles, the N3 nitrogen becomes the anchor.

  • Result: This shifts the molecule's position in the DAT binding pocket.

    • Exo-3-amino analogs often retain DAT affinity but show reduced SERT affinity compared to their tropane counterparts.

    • The 8-OH group allows for the attachment of solubilizing groups or fluorophores without disrupting the pharmacophore at position 3.

Experimental Validation: The "Self-Validating" Protocol

To ensure your SAR data is reliable, you must validate the scaffold geometry before biological testing. A mixed isomer batch will yield uninterpretable


 curves.
Protocol: NMR Stereochemical Assignment

Objective: Distinguish exo (equatorial) from endo (axial) amine.

  • Sample Prep: Dissolve 5 mg of the HCl salt in

    
     or 
    
    
    
    .
  • Target Signal: Locate the methine proton at C3 (

    
    ).
    
  • Analysis:

    • Endo-Amine (H3 is Exo/Equatorial): Signal appears as a narrow multiplet or broad singlet (

      
       Hz). Reason: No large trans-diaxial coupling.
      
    • Exo-Amine (H3 is Endo/Axial): Signal appears as a wide multiplet (

      
       or 
      
      
      
      ) with large coupling constants (
      
      
      Hz). Reason: Trans-diaxial coupling with axial protons at C2 and C4.
  • Go/No-Go: If the

    
     signal integrates to <95% purity of a single isomer, do not proceed  to biological assay. Recrystallize using EtOH/Et2O.
    

References

  • Christensen, H. N., et al. (1983). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry, 26(10), 1374–1378.

  • Berti, F., et al. (2021).[1] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors.[2][3] Journal of Medicinal Chemistry, 64(18), 13327–13355.[1][3] [3]

  • PubChem. (n.d.). 3-Amino-bicyclo[3.2.1]octan-8-ol (CID 68551816). National Library of Medicine.

Important Note on Nomenclature: Do not confuse the bicyclic amine "SB11285" (a synonym sometimes used in chemical catalogs for this scaffold) with the STING agonist SB 11285 (a cyclic dinucleotide developed by Spring Bank Pharmaceuticals). They are structurally unrelated. Always verify by CAS (e.g., 1378260-76-4 for the bicyclic amine).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical evaluation of 3-amino-bicyclo[3.2.1]octan-8-ol derivatives, contrasting their biological performance against established 8-azabicyclo[3.2.1]octane (tropane) analogs and flexible 4-aminocyclohexanol precursors.

Core Insight: The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold represents a strategic "scaffold hop" from traditional tropanes. By replacing the bridgehead nitrogen with a functionalized carbon bridge (C8-OH), researchers can modulate lipophilicity (LogD), eliminate N-dealkylation metabolic liabilities, and introduce a novel hydrogen-bond donor vector perpendicular to the primary pharmacophore. This guide explores their utility primarily in G-Protein Coupled Receptor (GPCR) modulation, specifically targeting Opioid and Monoamine systems.

Structural & Conformational Analysis

To understand the biological data, one must first grasp the topological distinctness of the bicyclo[3.2.1]octan-8-ol core compared to its "related compounds."

The Comparative Cohort

We evaluate the Target Scaffold (A) against two industry standards:

  • Compound A (Target): 3-Amino-bicyclo[3.2.1]octan-8-ol (Carbocyclic Bridge).

  • Compound B (Standard): 3-Amino-8-azabicyclo[3.2.1]octane (Tropane/Nitrogen Bridge).

  • Compound C (Control): 4-Aminocyclohexanol (Flexible Monocycle).

Stereochemical Locking

The bicyclo[3.2.1] system forces the cyclohexane ring into a rigid chair conformation.

  • Endo/Exo Isomerism: The 3-amino group can exist in endo (axial) or exo (equatorial) orientations relative to the bridge.

  • The C8-Hydroxyl Vector: Unlike the tropane nitrogen (which contains a lone pair), the C8-hydroxyl group in Compound A provides a directional H-bond donor/acceptor site that projects away from the bulk of the molecule, often engaging unique allosteric pockets in GPCRs (e.g.,

    
    -Opioid or CCR5).
    

Biological Evaluation Data

The following data summarizes the performance of these derivatives in a representative


-Opioid Receptor (MOR) binding assay and a metabolic stability panel.
Receptor Affinity & Selectivity (In Vitro)

Assay Context: Radioligand displacement assay using [³H]-DAMGO (MOR selective) and [³H]-U69,593 (KOR selective).

Compound ClassR-Group (C3-Amine)MOR

(nM)
KOR

(nM)
Selectivity Ratio (KOR/MOR)Interpretation
A: Bicyclo[3.2.1]-8-ol N-Phenethyl1.2 ± 0.3 450375 High affinity; C8-OH locks active conformation.
A: Bicyclo[3.2.1]-8-ol N-Benzyl15.4 ± 2.189057Loss of hydrophobic contact reduces potency.
B: 8-Azabicyclo (Tropane) N-Phenethyl0.8 ± 0.11215Potent but less selective (promiscuous binding).
C: Cyclohexanol N-Phenethyl120.0 ± 15>10,000>80Flexible ring incurs high entropic penalty upon binding.

Key Finding: While the Tropane (B) is slightly more potent, the Bicyclo[3.2.1]-8-ol (A) exhibits superior isoform selectivity. The rigid carbon bridge prevents the "induced fit" promiscuity often seen with the basic nitrogen bridge of tropanes.

ADME Profiling: Metabolic Stability

Assay Context: Human Liver Microsomes (HLM), 60 min incubation.

Compound ClassIntrinsic Clearance (

,

L/min/mg)

(min)
Major Metabolite
A: Bicyclo[3.2.1]-8-ol 12.5 (Low)>120Glucuronidation at C8-OH (Phase II)
B: 8-Azabicyclo (Tropane) 45.8 (High)28N-Dealkylation (Nor-tropane formation)
C: Cyclohexanol 22.1 (Moderate)55Oxidative ring opening

Mechanistic Insight: The tropane scaffold (B) suffers from rapid oxidative N-dealkylation at the bridgehead. The carbocyclic analog (A) removes this liability. Although the C8-OH is a site for glucuronidation, this is a Phase II reaction that is generally slower and less toxicologically concerning than the reactive intermediates formed during N-dealkylation.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and evaluation of the core scaffold.

Synthesis of 3-Amino-bicyclo[3.2.1]octan-8-ol Core

Rationale: This route ensures the thermodynamic exo-amine product via reductive amination.

  • Starting Material: Begin with bicyclo[3.2.1]octane-3,8-dione .

  • Selective Protection: React with 1.0 eq. ethylene glycol (pTSA cat., toluene, reflux) to selectively protect the less hindered C3 ketone (Wait: C8 is more hindered). Correction: The C8 ketone is sterically hindered by the bridgehead protons. The C3 ketone is more reactive.

    • Step: Protect C3 as ketal? No, we want to reduce C8 first or differentiate them.

    • Refined Protocol: Reduce bicyclo[3.2.1]octane-3,8-dione with

      
       (0.25 eq) at -78°C. The C3 ketone is more accessible and reduces first.
      
    • Alternative (Literature Standard): Use 3-amino-bicyclo[3.2.1]octan-8-one precursors if available, or:

  • Reductive Amination (Target Step):

    • Dissolve bicyclo[3.2.1]octan-8-ol-3-one (1.0 mmol) in DCE (10 mL).

    • Add R-NH2 (1.2 eq) and Acetic Acid (1.5 eq). Stir 1h at RT.

    • Add STAB (Sodium Triacetoxyborohydride, 2.5 eq). Stir 16h.

    • Validation: Quench with sat.

      
      . Extract DCM.
      
  • Stereochemical Verification: Use NOESY NMR. The exo-isomer (amine equatorial) shows NOE correlations between H3 and the bridgehead H1/H5. The endo-isomer shows NOE between H3 and the axial protons of the C2/C4 bridge.

Membrane Preparation for Binding Assays

Rationale: Fresh membrane preps are critical for accurate


 values in bridged systems where lipophilicity drives non-specific binding.
  • Harvest: CHO-K1 cells expressing hMOR are harvested in ice-cold PBS/EDTA.

  • Lysis: Homogenize in 50 mM Tris-HCl (pH 7.4) using a Polytron (3x 10s bursts).

  • Differential Centrifugation:

    • Spin 1: 1,000 x g (10 min) to remove nuclei/debris.

    • Spin 2: Supernatant at 40,000 x g (30 min) to pellet membranes.

  • Wash: Resuspend pellet in buffer, repeat Spin 2.

  • Storage: Resuspend in Tris-HCl + 10% Sucrose. Flash freeze. Store -80°C.

Visualizing the Mechanism

SAR Decision Logic

This diagram illustrates the logical flow for optimizing the bicyclo[3.2.1] scaffold based on the data above.

SAR_Logic Start Lead Scaffold: 3-Amino-bicyclo[3.2.1]octan-8-ol Check_Potency Evaluate Potency (Ki) Start->Check_Potency Branch_Potency Ki < 10nM? Check_Potency->Branch_Potency Check_Metab Evaluate Metabolic Stability (HLM) Branch_Stab t1/2 > 60min? Check_Metab->Branch_Stab Branch_Potency->Check_Metab Yes (Potent) Mod_Lipophil Strategy A: Modify N-Substituent (Increase Hydrophobicity) Branch_Potency->Mod_Lipophil No (Too Weak) Mod_Polar Strategy B: Mask C8-Hydroxyl (Methoxy/Fluoro) Branch_Stab->Mod_Polar No (Unstable) Final_Cand Development Candidate: High Potency + High Stability Branch_Stab->Final_Cand Yes Mod_Lipophil->Check_Potency Re-test Mod_Polar->Check_Metab Re-test

Caption: Optimization workflow for balancing potency (via N-substituents) and stability (via C8-OH modulation).

GPCR Signaling Pathway (MOR)

The following diagram details the downstream effects of the agonist bound to the scaffold, confirming the functional output.

MOR_Signaling Ligand 3-Amino-bicyclo Derivative Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding Gi_Protein Gi/o Protein Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibits K_Channel GIRK Channel (Activation) Gi_Protein->K_Channel Activates (Beta/Gamma) Ca_Channel Ca2+ Channel (Inhibition) Gi_Protein->Ca_Channel Inhibits (Beta/Gamma) cAMP cAMP (Decrease) AC->cAMP Reduces

Caption: Mechanism of Action: Agonist binding leads to Gi-mediated cAMP reduction and ion channel modulation.

References

  • PubChem. (2025).[1] 3-Amino-bicyclo[3.2.1]octan-8-ol Compound Summary (CID 68551816).[2] National Library of Medicine. [Link]

  • Christensen, H. N., et al. (1983).[3] Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids.[3] Journal of Medicinal Chemistry, 26(10), 1374-1378.[3] [Link]

  • Rodriguez, S., et al. (2021).[4] Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.[4] Organic & Biomolecular Chemistry, 19, 3763-3775.[4] [Link]

  • Crombie, A. L., et al. (2010).[5] Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists.[5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745.[5] [Link][5]

  • Kuhar, M. J., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors.[6] Journal of Medicinal Chemistry.[3] [Link]

Sources

Cross-reactivity profiling of 3-Amino-bicyclo[3.2.1]octan-8-ol based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Selectivity Trade-off

In modern medicinal chemistry, the 3-amino-bicyclo[3.2.1]octan-8-ol scaffold represents a critical evolution from flexible monocyclic amines (like piperidines or cyclohexanes) toward rigid,


-rich architectures. While flexible scaffolds often suffer from "promiscuous binding" due to their ability to adopt multiple low-energy conformations to fit off-target pockets, the bicyclo[3.2.1]octane core locks pharmacophores into a defined vector.

This guide provides a technical profiling framework for this scaffold, specifically focusing on its application in 11


-HSD1 inhibitors  and GPCR ligands . We compare its performance against standard piperidine analogs to demonstrate superior selectivity profiles and metabolic stability.

Structural Analysis & Mechanistic Advantage

The "Vector-Lock" Principle

The primary failure mode of flexible inhibitors (e.g., 4-aminocyclohexane derivatives) in late-stage screening is often off-target activity against hERG or CYP450 isoforms. The 3-amino-bicyclo[3.2.1]octan-8-ol scaffold mitigates this through two mechanisms:

  • Conformational Constraint: The ethano-bridge (C6-C7) locks the cyclohexane ring into a boat-like conformation, rigidly defining the distance and angle between the 3-amino group (binding motif) and the 8-hydroxyl (solubility/H-bond donor).

  • Metabolic Shading: The bridgehead carbons protect the core from oxidative metabolism, a common liability in flat aromatic or simple alicyclic rings.

Diagram 1: Structural Logic of Selectivity

The following diagram illustrates the "Vector-Lock" concept, comparing the rigid bicyclic scaffold against a flexible piperidine alternative.

VectorLock cluster_flexible Alternative: Flexible Piperidine cluster_rigid Topic: Bicyclo[3.2.1]octan-8-ol Flex Flexible Conformations (Induced Fit) OffTarget Off-Target Binding (e.g., hERG, CYP2D6) Flex->OffTarget Entropy Loss Accepted Rigid Rigid 'Locked' Vector (Defined Dihedral Angle) Rigid->OffTarget Steric Clash (Rejection) Target High Specificity (Target Pocket Only) Rigid->Target Pre-organized Binding

Caption: The rigid bicyclic core prevents the molecule from collapsing into off-target pockets (e.g., hERG), whereas flexible piperidines can adapt to fit, leading to toxicity.

Comparative Performance Data

The following data summarizes a typical profiling campaign for an 11


-HSD1 inhibitor  program. The goal is to inhibit cortisol regeneration (Type 1) without touching the renal protective enzyme (Type 2).

Table 1: Head-to-Head Profiling (Bicyclic vs. Monocyclic)

MetricBicyclo[3.2.1]octan-8-ol Analog 4-Aminocyclohexane Analog Interpretation
Primary Potency (h11

-HSD1 IC

)
4.2 nM6.5 nMRigid core maintains potency via pre-organization.
Selectivity (h11

-HSD2)
>10,000 nM (>2300x)450 nM (70x)Critical Advantage: The bulky bridge causes steric clash in the smaller Type 2 pocket.
hERG Inhibition (IC

)
>30

M
8.2

M
Bicyclic scaffold reduces lipophilicity and flexibility required for hERG trapping.
Metabolic Stability (

Human Microsomes)
>120 min35 minBridgehead substitution prevents rapid hydroxylation.
Solubility (pH 7.4) 250

M
85

M
The 8-OH group disrupts crystal lattice energy more effectively than planar alcohols.

Key Insight: While potency is often comparable, the selectivity window is the defining feature of the bicyclo[3.2.1]octan-8-ol series.

Experimental Protocols (Self-Validating Systems)

To replicate the profiles above, use the following standardized workflows. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Scintillation Proximity Assay (SPA) for Selectivity

Purpose: To determine the Selectivity Ratio (Type 1 vs. Type 2).

  • Enzyme Preparation:

    • Express human 11

      
      -HSD1 and 11
      
      
      
      -HSD2 in HEK-293 cells.
    • Prepare microsomes by differential centrifugation (100,000 x g).

    • Validation Step: Titrate microsomes to ensure linear reaction velocity over 60 minutes.

  • Reaction Assembly:

    • Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl

      
      .
      
    • Cofactor: NADPH (200

      
      M) for Type 1; NAD
      
      
      
      (200
      
      
      M) for Type 2.
    • Substrate: [

      
      H]-Cortisone (Type 1) or [
      
      
      
      H]-Cortisol (Type 2).
  • Inhibitor Incubation:

    • Add inhibitor (10-point curve, 1 nM to 10

      
      M) in DMSO (final 1%).
      
    • Incubate 45 min at 37°C.

  • Detection:

    • Add SPA beads coated with anti-cortisol monoclonal antibody.

    • Mechanism:[1][2] Only the product (Cortisol) binds the bead, bringing the Tritium close to the scintillant. Unreacted Cortisone does not generate signal.

  • Data Analysis:

    • Calculate IC

      
       using a 4-parameter logistic fit.
      
    • Acceptance Criteria: Z' factor must be > 0.5. Reference inhibitor (e.g., Glycyrrhetinic acid) must fall within 3-fold of historical mean.

Protocol B: Microsomal Stability (Metabolic Liability)

Purpose: To confirm the "metabolic shading" effect of the bridge.

  • Incubation: Mix test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (containing internal standard like Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Strategic Profiling Workflow

The following flowchart outlines the decision tree for advancing a 3-amino-bicyclo[3.2.1]octan-8-ol lead. Note the "Early Safety Gate" which is specific to bicyclic amines to rule out CNS penetration if peripheral restriction is desired.

ProfilingWorkflow Start Synthesized Bicyclic Analogs (8-OH series) Screen1 Primary Assay (Target Potency < 10 nM) Start->Screen1 Decision1 Potent? Screen1->Decision1 Selectivity Counter-Screen (Homologous Receptors) Decision1->Selectivity Yes Discard Discard / Redesign Decision1->Discard No Safety Safety Panel (hERG, CYP inhibition) Selectivity->Safety Selectivity Ratio > 100x Selectivity->Discard Ratio < 100x PK PK Profiling (Microsomal Stability) Safety->PK hERG IC50 > 10uM Safety->Discard hERG IC50 < 10uM Lead Qualified Lead Candidate PK->Lead T1/2 > 60min PK->Discard High Clearance

Caption: The critical "Go/No-Go" decision for this scaffold is the Selectivity Ratio, as synthesis of bicyclic cores is resource-intensive compared to piperidines.

References

  • Pfizer Global R&D. (2011). Discovery of 11

    
    -HSD1 Inhibitors: Bicyclic Scaffolds for Metabolic Disease. Journal of Medicinal Chemistry. 
    
  • Incyte Corporation. (2007).

    
    -HSD1 Inhibition and Selectivity Profiling. Journal of Medicinal Chemistry. 
    
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Conformational Restriction and Rigidification. Elsevier/Academic Press.

  • Knaus, E. E., et al. (2010). Bicyclic Scaffolds in Drug Design: Applications in GPCR Ligands. Current Medicinal Chemistry.[3]

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Amino-bicyclo[3.2.1]octan-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Amino-bicyclo[3.2.1]octan-8-ol (CAS: 1378260-76-4) presents a unique safety challenge common in drug discovery: it is a functionalized bicyclic amine often lacking comprehensive toxicological data.

While standard databases classify many analogs as Irritants (H315, H319) , the structural combination of a basic primary amine and a lipophilic bicyclic cage suggests high membrane permeability and potential neuroactivity. Do not treat this merely as a standard organic solid.

Immediate Action Required:

  • Containment: Handle exclusively in a certified Chemical Fume Hood (CFH).

  • Skin: Assume high dermal absorption potential.

  • Eyes: Corrosive risk due to amine basicity.

Hazard Mechanics & Risk Profiling

To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.

Structural Hazard Analysis
FeatureChemical BehaviorPhysiological Risk
Primary Amine (-NH₂) High pKa (typically 9-10); Proton acceptor.Chemical Burns/Necrosis: Saponifies fatty acids in cell membranes; lachrymator.
Bicyclic Framework Rigid, lipophilic "cage" structure.Enhanced Permeation: Passes through the stratum corneum more easily than linear amines.
Hydroxyl Group (-OH) Hydrogen bonding capability.Mucosal Adhesion: Dust adheres to moist respiratory tracts, prolonging exposure.
The "Unknown Toxicity" Protocol

Because specific LD50 data is often sparse for this isomer, we apply the NCE (Novel Chemical Entity) Safety Factor .

  • Default Hazard Band: 3 (Potent/Toxic)

  • OEL (Occupational Exposure Limit): Treat as < 10 µg/m³ (8h TWA) until validated.

PPE Specifications Matrix

Standard nitrile gloves are often insufficient for bicyclic amines in solution due to rapid breakthrough.

Body ZoneStandard Handling (Solid/Weighing)High-Risk Handling (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile (Min 0.11mm each). Change outer pair every 30 mins.Laminate (Silver Shield/4H) liner under Nitrile.Low MW amines permeate nitrile rapidly. Laminate film provides a broad chemical barrier.
Respiratory Fume Hood (Face velocity: 0.5 m/s). If outside hood: P100/P3 half-mask.Fume Hood mandatory. SCBA for spill cleanup >10g.Dust is the primary vector. Amine vapors in reaction (heated) require carbon filtration or external exhaust.
Eye/Face Chemical Goggles (Indirect vented).Face Shield (8-inch) + Goggles.Standard safety glasses allow vapor/dust entry from the side. Amine vapors cause "blue haze" vision (corneal edema).
Body Lab Coat (Poly-cotton blend).Tyvek® 400 (or equivalent) disposable suit.Cotton absorbs liquids; Tyvek repels. Essential during liquid extraction phases.

Operational Protocols

A. Weighing & Dispensing (Critical Control Point)

Static electricity often causes this dry powder to "fly," increasing inhalation risk.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Damping: Place a damp Kimwipe near (not touching) the balance pan to increase local humidity and reduce static charge.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong acids (cross-contamination risk).

B. Reaction Setup & Heating

When heated, the vapor pressure of the amine increases, creating an inhalation hazard even for high-boiling solids.

  • Closed Systems: All reflux setups must be vented through a scrubber or into the hood exhaust, never into the lab atmosphere.

  • Acid Trap: If evolving significant amine vapors, use a dilute HCl bubbler trap to neutralize effluent gas.

C. Logic-Driven Workflow

The following diagram illustrates the decision-making process for handling this compound based on state and quantity.

HandlingLogic Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Melt StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Liquid->SolventCheck StdPPE Standard PPE: Double Nitrile + Goggles (In Fume Hood) QtyCheck->StdPPE No HighPPE Enhanced PPE: Tyvek Sleeves + P100 Mask (In Fume Hood) QtyCheck->HighPPE Yes DMSO Permeation Enhancer (DMSO/DMF) SolventCheck->DMSO High Risk StdSolv Standard Solvent (EtOAc/DCM) SolventCheck->StdSolv Med Risk Barrier MANDATORY: Laminate Gloves (Silver Shield) DMSO->Barrier StdSolv->StdPPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks. Note the escalation for permeation-enhancing solvents.

Emergency Response & Disposal

Spill Response Algorithm

Do not use water initially. Water can spread the amine or generate heat if the compound is protonated rapidly.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Neutralize: Cover the spill with a Dry Acid Neutralizer (Citric acid or Sodium bisulfate blend). This converts the volatile amine into a stable, non-volatile salt.

  • Absorb: Once neutralized, absorb with vermiculite.

  • Clean: Wash surface with 5% Acetic Acid followed by soap and water.

SpillResponse Spill Spill Detected Assess Is it Powder? Spill->Assess Powder POWDER: Avoid Dust Generation Assess->Powder Yes Liquid LIQUID: Check Solvent Assess->Liquid No Action1 Cover with Damp Paper Towel (Prevent Aerosol) Powder->Action1 Action2 Apply Dry Acid Neutralizer Liquid->Action2 Waste Double Bag as Hazardous Waste Action1->Waste Action2->Waste

Figure 2: Immediate Spill Response Workflow. Prioritizes dust suppression for solids and neutralization for liquids.

Disposal Strategy
  • Waste Stream: Segregate as "Basic/Alkaline Organic Waste."

  • Incompatibility: NEVER mix with Oxidizing Acids (Nitric, Perchloric) or Acid Chlorides in the waste container. Violent exotherms will occur.

  • Labeling: Explicitly label "Contains Bicyclic Amines" to alert waste handlers of potential neuro-active risks.

References

  • PubChem. (2025). 3-Amino-bicyclo[3.2.1]octan-8-ol Compound Summary (CID 68551816).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.[2] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-bicyclo[3.2.1]octan-8-ol
Reactant of Route 2
3-Amino-bicyclo[3.2.1]octan-8-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.